Acetylcysteine-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2R)-3-sulfanyl-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3S/c1-3(7)6-4(2-10)5(8)9/h4,10H,2H2,1H3,(H,6,7)(H,8,9)/t4-/m0/s1/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKSKIMOESPYIA-OSIBIXDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CS)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N[C@@H](CS)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131685-11-5 | |
| Record name | (2R)-3-sulfanyl-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What is Acetylcysteine-d3 and its primary use in research?
For Researchers, Scientists, and Drug Development Professionals
Introduction to Acetylcysteine-d3
This compound is the deuterated form of N-acetylcysteine (NAC), a well-established mucolytic agent and an antidote for acetaminophen overdose.[1] In this compound, three hydrogen atoms on the acetyl group have been replaced by deuterium, a stable, non-radioactive isotope of hydrogen.[1] This isotopic substitution, while having a minimal impact on the molecule's size and shape, can significantly alter its pharmacokinetic properties due to the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolism and a longer biological half-life compared to its non-deuterated counterpart.[2][3]
This technical guide provides an in-depth overview of this compound, with a focus on its primary application in research as an internal standard for quantitative analysis and its role in studying metabolic pathways.
Physicochemical Properties
The fundamental physicochemical properties of Acetylcysteine and its deuterated analog are summarized below. The primary difference lies in the molecular weight due to the substitution of three protium atoms with deuterium.
| Property | Acetylcysteine | This compound |
| Molecular Formula | C₅H₉NO₃S | C₅H₆D₃NO₃S |
| Molecular Weight | ~163.2 g/mol | ~166.2 g/mol |
| Synonyms | N-acetyl-L-cysteine, NAC | N-acetyl-L-cysteine-d3, NAC-d3 |
| Appearance | White crystalline powder | White crystalline powder |
| Solubility | Soluble in water and alcohol | Soluble in water and alcohol |
Primary Use in Research: Internal Standard in Mass Spectrometry
The most prevalent application of this compound in a research setting is as an internal standard for the quantification of N-acetylcysteine in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5] The key advantages of using a stable isotope-labeled internal standard like this compound include:
-
Improved Accuracy and Precision: It closely mimics the analyte's behavior during sample preparation (extraction, derivatization) and ionization in the mass spectrometer, effectively correcting for matrix effects and variations in instrument response.
-
Co-elution with the Analyte: In chromatography, it typically co-elutes with the non-deuterated form, which is ideal for accurate quantification.
-
Distinct Mass-to-Charge Ratio (m/z): The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.
Experimental Protocol: Quantification of N-acetylcysteine in Human Plasma by LC-MS/MS
This section details a typical experimental protocol for the determination of total N-acetylcysteine in human plasma, utilizing this compound as an internal standard.[4][5]
1. Sample Preparation:
-
Reduction: To measure total N-acetylcysteine (both free and disulfide-bound forms), a reducing agent such as dithiothreitol (DTT) is added to the plasma samples to reduce any oxidized forms of N-acetylcysteine back to its free thiol form.
-
Protein Precipitation: Proteins in the plasma are precipitated by adding a strong acid, such as trichloroacetic acid, which also helps to stabilize the N-acetylcysteine.[4]
-
Extraction: The analyte and internal standard are then extracted from the supernatant, often using a liquid-liquid extraction with a solvent like ethyl acetate.[6]
-
Reconstitution: The organic layer is evaporated to dryness, and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.
2. LC-MS/MS Analysis:
The following table summarizes the key parameters for the chromatographic separation and mass spectrometric detection.
| Parameter | Condition |
| LC Column | C18 reverse-phase column |
| Mobile Phase | A gradient of an aqueous solution with an organic modifier (e.g., acetonitrile) and a pH modifier (e.g., formic acid) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
3. Quantitative Data:
The mass transitions monitored for N-acetylcysteine and the internal standard, this compound, are crucial for their specific and sensitive detection.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| N-acetylcysteine | 164 | 122 |
| This compound (Internal Standard) | 167 | 123 |
The method is typically linear over a concentration range of 10-5000 ng/mL in human plasma.[4][5]
Experimental Workflow
Signaling Pathways of N-Acetylcysteine
While this compound is primarily used as a tool for analytical chemistry, its biological effects are presumed to be identical to those of N-acetylcysteine. The core of N-acetylcysteine's therapeutic and biological activity lies in its role as a precursor to the amino acid L-cysteine and, subsequently, the antioxidant glutathione (GSH).[7][8]
Glutathione Synthesis Pathway
N-acetylcysteine is readily deacetylated in the body to yield cysteine. Cysteine is the rate-limiting substrate for the synthesis of glutathione, a critical intracellular antioxidant.
Nrf2-ARE Signaling Pathway
N-acetylcysteine can also exert its antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Oxidative stress or the presence of Nrf2 activators like N-acetylcysteine can disrupt the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the ARE, leading to the transcription of a battery of antioxidant and cytoprotective genes.[9][10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liquid chromatography tandem mass spectrometry method for determination of N-acetylcysteine in human plasma using an isotope-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of N-acetylcysteine in human plasma by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cymbiotika.com [cymbiotika.com]
- 8. researchgate.net [researchgate.net]
- 9. N-acetylcysteine amide provides neuroprotection via Nrf2-ARE pathway in a mouse model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Effect of N-Acetyl-Cysteine on NRF2 Antioxidant Gene Expression in Asthenoteratozoospermia Men: A Clinical Trial Study - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties and Synthesis of Acetylcysteine-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of Acetylcysteine-d3. This deuterated analog of Acetylcysteine serves as a valuable internal standard in pharmacokinetic and metabolic research, enabling precise quantification in complex biological matrices.
Chemical Properties
This compound, also known as N-Acetyl-L-cysteine-d3, is the N-acetylated form of the amino acid L-cysteine where the three hydrogen atoms of the acetyl group are replaced with deuterium. This isotopic labeling results in a molecule with a higher molecular weight than its non-deuterated counterpart, which is essential for its use in mass spectrometry-based analytical methods.
| Property | Value | References |
| Chemical Name | (2R)-2-(acetyl-d3-amino)-3-sulfanylpropanoic acid | [1] |
| Synonyms | N-Acetyl-L-cysteine-d3, NAC-d3 | [2] |
| CAS Number | 131685-11-5 | [3][4] |
| Molecular Formula | C₅H₆D₃NO₃S | [3][4] |
| Molecular Weight | 166.21 g/mol | [3][5] |
| Appearance | White to off-white solid | [2] |
| Storage Conditions | 4°C, protect from light, stored under nitrogen. In solvent: -80°C. | [2] |
Synthesis of this compound
The synthesis of this compound is analogous to the synthesis of non-deuterated Acetylcysteine, primarily involving the acetylation of L-cysteine. The key distinction is the use of a deuterated acetylating agent, such as acetic anhydride-d6.
Experimental Protocol: Synthesis of this compound
Materials:
-
L-cysteine
-
Acetic anhydride-d6
-
Concentrated sulfuric acid (catalyst)
-
Cold water
-
Rectified spirit (for recrystallization)
Procedure:
-
In a clean, dry conical flask, add 1 gram of L-cysteine.
-
Carefully add 6 mL of acetic anhydride-d6 to the flask, followed by 6 drops of concentrated sulfuric acid. The addition of the acid should be done cautiously.
-
Thoroughly mix the contents of the flask.
-
Warm the reaction mixture on a water bath maintained at approximately 60°C for 20 minutes, with intermittent stirring.
-
Allow the flask to cool to room temperature.
-
Pour the reaction mixture in a thin stream into a beaker containing 10 mL of cold water, while stirring with a glass rod.
-
Filter the crude product and wash it thoroughly with cold water.
-
For purification, the crude product can be recrystallized from a 1:1 mixture of rectified spirit and water to yield a pure white, crystalline powder.
Logical Workflow for Synthesis:
Caption: Synthetic workflow for this compound.
Characterization and Analytical Methods
The identity and purity of synthesized this compound can be confirmed using various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a crucial tool for confirming the successful deuteration of the acetyl group. In the ¹H NMR spectrum of this compound, the characteristic singlet corresponding to the acetyl methyl protons (around 2.0 ppm in the non-deuterated form) will be absent or significantly diminished, confirming the incorporation of deuterium. The other proton signals of the cysteine backbone would remain.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of this compound. The deuterated compound will exhibit a molecular ion peak that is 3 Da higher than that of non-deuterated Acetylcysteine. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern. A common fragmentation involves the neutral loss of the acetyl group.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a standard method for assessing the purity of this compound.
Experimental Protocol: HPLC Analysis
-
Column: C18 reversed-phase column (e.g., 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.05 M citrate buffer, pH 7.0) and an organic solvent (e.g., methanol) in a 70:30 ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength.
-
Sample Preparation: The sample is derivatized pre-chromatography, for instance, with a dinitrophenyl group, to enhance its chromatographic properties and detectability.[6]
Mechanism of Action and Signaling Pathway
Acetylcysteine, and by extension its deuterated form, is a precursor to the amino acid L-cysteine. Cysteine is a critical component in the biosynthesis of glutathione (GSH), a major endogenous antioxidant.[2][7] The availability of cysteine is the rate-limiting step in GSH synthesis. By providing a source of cysteine, Acetylcysteine helps to replenish intracellular GSH levels, thereby protecting cells from oxidative damage.[2]
The synthesis of glutathione from its constituent amino acids (glutamate, cysteine, and glycine) occurs in two ATP-dependent steps catalyzed by glutamate-cysteine ligase (GCL) and glutathione synthetase (GS).[5]
Glutathione Synthesis Pathway:
Caption: Role of Acetylcysteine in Glutathione Synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of Cysteine in Glutathione Production Pathway -ETprotein [etprotein.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-performance liquid chromatographic assay for N-acetylcysteine in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
A Technical Guide to the Mechanism and Application of Acetylcysteine-d3 as an Internal Standard in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Precision in Bioanalysis
In the realm of drug development and clinical research, the precise and accurate quantification of analytes in biological matrices is paramount. Bioanalytical methods, particularly those employing liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), are the gold standard for this purpose. The inherent complexity of biological samples (e.g., plasma, urine) can introduce significant variability during sample preparation and analysis, leading to potential inaccuracies. To counteract these variables, a robust internal standard (IS) is not just a recommendation but a necessity for reliable bioanalytical data.
An ideal internal standard is a compound that behaves chemically and physically like the analyte of interest throughout the entire analytical process but is distinguishable by the detector. Stable isotope-labeled (SIL) internal standards are widely considered the first choice for LC-MS/MS assays because they meet these criteria almost perfectly.[1] Acetylcysteine-d3, a deuterated analog of acetylcysteine, exemplifies such an ideal internal standard. This guide provides an in-depth technical overview of its mechanism of action and application in quantitative bioanalysis.
Core Principle: Mechanism of Action of a Stable Isotope-Labeled Internal Standard
The efficacy of this compound as an internal standard is rooted in the principles of isotope dilution mass spectrometry. Its mechanism is not a biological signaling pathway but a function of its physicochemical properties within the analytical workflow.
-
Physicochemical Mimicry : this compound is structurally identical to acetylcysteine, except that three hydrogen atoms have been replaced with their heavier isotope, deuterium. This subtle change in mass does not significantly alter its chemical properties, such as polarity, solubility, or ionization efficiency. Consequently, during sample extraction, chromatography, and ionization, the analyte and the internal standard exhibit nearly identical behavior, including extraction recovery and susceptibility to matrix effects (ion suppression or enhancement).[2]
-
Chromatographic Co-elution : Due to their similar chemical nature, both acetylcysteine and this compound will travel through the liquid chromatography (LC) column at nearly the same rate, resulting in almost identical retention times. This co-elution is critical as it ensures both compounds are subjected to the same matrix environment as they enter the mass spectrometer.
-
Mass Spectrometric Differentiation : The key difference lies in their mass. The deuterium atoms increase the molecular weight of this compound by three Daltons. A tandem mass spectrometer can easily distinguish between the two compounds based on their unique mass-to-charge ratios (m/z). This allows for simultaneous but distinct detection.[3]
-
Ratio-Based Quantification : A known, fixed concentration of this compound is added to every sample, including calibration standards, quality controls, and unknown study samples, at the very beginning of the sample preparation process. Any loss of substance during sample handling or fluctuations in instrument response will affect both the analyte and the internal standard to the same degree. Quantification is therefore based on the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio normalization effectively cancels out procedural and systemic errors, leading to highly accurate and precise results.
The logical relationship underpinning this principle is illustrated in the diagram below.
Caption: Principle of ratio-based quantification using a SIL internal standard.
Quantitative Data and Mass Spectrometric Parameters
The precise detection of acetylcysteine and its deuterated internal standard is achieved using tandem mass spectrometry, typically in the Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion and a characteristic product ion for each compound.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| Acetylcysteine | 164.1 | 122.0 | ESI+ | [3] |
| This compound | 167.1 | 123.0 | ESI+ | [3] |
| Table 1: Typical MRM Transitions for Acetylcysteine and this compound. |
Note: The precursor ion [M+H]+ for acetylcysteine (MW = 163.19) is m/z 164.1. For this compound, the molecular weight is increased by three, resulting in a precursor ion of m/z 167.1. The fragmentation pattern remains consistent, leading to a corresponding +3 Da shift in the product ion.
Experimental Protocol: A Representative Bioanalytical Method
The following protocol outlines a typical LC-MS/MS method for the quantification of total acetylcysteine in human plasma.
4.1 Sample Preparation (Protein Precipitation & Reduction)
-
Aliquoting: Pipette 100 µL of human plasma (from calibration standards, QCs, or unknown samples) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 25 µL of a working solution of this compound (e.g., 1000 ng/mL in methanol) to each tube.
-
Reduction Step: To measure total acetylcysteine (both free and disulfide-bound forms), a reduction step is necessary. Add 50 µL of a reducing agent solution (e.g., 100 mM Dithiothreitol, DTT) and vortex briefly. Incubate for 30 minutes at 4°C.[4]
-
Protein Precipitation: Add 400 µL of a cold protein precipitation solvent, such as acetonitrile or trichloroacetic acid, to each tube.[3]
-
Vortex & Centrifuge: Vortex the tubes vigorously for 1 minute. Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
4.2 Liquid Chromatography (LC) Conditions
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Gradient | Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 2 minutes. |
| Table 2: Representative Liquid Chromatography Conditions. |
4.3 Mass Spectrometry (MS) Conditions
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | As specified in Table 1 |
| Gas Temperatures | Optimized for the specific instrument (e.g., 350-500 °C) |
| Ion Spray Voltage | Optimized for the specific instrument (e.g., 4500 V) |
| Table 3: Representative Mass Spectrometry Conditions. |
The workflow for this experimental protocol is visualized below.
Caption: Standard experimental workflow for acetylcysteine analysis in plasma.
Conclusion
This compound serves as an exemplary internal standard for the quantitative bioanalysis of acetylcysteine. Its mechanism of action is predicated on the robust principles of stable isotope dilution. By perfectly mimicking the analyte during sample processing and chromatographic separation while being distinctly identifiable by the mass spectrometer, it allows for the normalization of analytical variability. This ensures that the data generated from LC-MS/MS methods are of the highest accuracy, precision, and reliability, meeting the stringent requirements of regulatory bodies and the demands of modern drug development.[5][6] The use of such an internal standard is a cornerstone of high-quality bioanalytical science.
References
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Liquid chromatography tandem mass spectrometry method for determination of N-acetylcysteine in human plasma using an isotope-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of N-acetylcysteine in human plasma by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 6. ema.europa.eu [ema.europa.eu]
Applications of Acetylcysteine-d3 in Pharmacokinetic Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled (SIL) compounds are indispensable tools in modern pharmacokinetic (PK) research. The use of deuterated compounds, in particular, offers a safe and precise method to investigate the absorption, distribution, metabolism, and excretion (ADME) of drugs. Acetylcysteine-d3 (N-acetyl-d3-cysteine) serves as a prime example of a deuterated internal standard crucial for the accurate quantification of the mucolytic and antioxidant drug, N-acetylcysteine (NAC), in biological matrices. This technical guide provides an in-depth overview of the core applications of this compound in pharmacokinetic studies, complete with experimental protocols, quantitative data summaries, and workflow visualizations.
The primary application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalytical methods.[1][2] Its chemical and physical properties are nearly identical to unlabeled Acetylcysteine, ensuring it behaves similarly during sample preparation and chromatographic separation. However, its increased mass allows it to be distinguished by a mass spectrometer, enabling reliable quantification of the unlabeled drug by correcting for variability in sample processing and instrument response.[1][2]
Core Principles of Stable Isotope Dilution
The use of this compound in pharmacokinetic analysis is based on the principle of stable isotope dilution. A known amount of the deuterated standard is added to each biological sample (e.g., plasma) at the beginning of the analytical process. The ratio of the unlabeled analyte to the labeled internal standard is then measured by LC-MS/MS. Because the internal standard is subject to the same experimental variations as the analyte, this ratio remains constant, leading to highly accurate and precise measurements.
Experimental Protocols
A typical pharmacokinetic study involving the analysis of Acetylcysteine using this compound as an internal standard follows a well-defined workflow. The following sections detail the key experimental methodologies.
Sample Preparation: Protein Precipitation
A common method for extracting Acetylcysteine from plasma is protein precipitation. This process removes larger protein molecules that can interfere with the analysis.
Materials:
-
Human plasma samples
-
This compound internal standard solution
-
Trichloroacetic acid (TCA) solution or Acetonitrile (ACN)
-
Microcentrifuge tubes
-
Vortex mixer
-
Refrigerated centrifuge
Protocol:
-
Thaw frozen plasma samples at room temperature.
-
In a clean microcentrifuge tube, pipette 100 µL of the plasma sample.
-
Add a specific volume of the this compound internal standard solution to each plasma sample.
-
To precipitate the proteins, add 200 µL of cold acetonitrile or a specific concentration of trichloroacetic acid.
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant, which contains the analyte and internal standard, and transfer it to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
The supernatant is then injected into an LC-MS/MS system for separation and quantification.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm)
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions (Representative):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient might start with a high percentage of Mobile Phase A, ramping up the percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Parameters: The mass spectrometer is operated in the positive ion mode using Multiple Reaction Monitoring (MRM). The specific mass transitions monitored are:
Data Presentation: Pharmacokinetic Parameters of Acetylcysteine
Table 1: Pharmacokinetic Parameters of Acetylcysteine after Oral Administration
| Dose | Cmax (mg/L) | Tmax (h) | AUC (mg·h/L) | Half-life (h) | Reference |
| 200-400 mg | 0.35 - 4 | 1 - 2 | - | 6.25 | [3][4] |
| 600 mg | 15.3 ± 4.5 | 2.0 ± 0.8 | 48.4 ± 14.8 | - | [5] |
Table 2: Pharmacokinetic Parameters of Acetylcysteine after Intravenous Administration
| Dose | Cmax (mg/L) | Vd (L/kg) | CL (L/h/kg) | Half-life (h) | Reference |
| 200 mg | - | 0.47 | 0.11 | 5.58 | [4][6] |
| 600 mg | 83.3 | - | - | ~8 | [7] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a pharmacokinetic study utilizing this compound as an internal standard.
Metabolic Pathway of Acetylcysteine
Acetylcysteine is a prodrug to L-cysteine and a precursor to the antioxidant glutathione.[8] Its metabolism is central to its therapeutic effects.
Conclusion
This compound is a critical tool in the field of pharmacokinetics, enabling the precise and accurate quantification of N-acetylcysteine in biological samples. Its use as an internal standard in LC-MS/MS assays is a well-established and robust method that underpins numerous clinical and research studies. While the direct pharmacokinetic profiling of this compound as a tracer is not widely documented, its role in facilitating the generation of high-quality pharmacokinetic data for its unlabeled counterpart is invaluable for drug development professionals. The methodologies and data presented in this guide provide a comprehensive resource for researchers and scientists working with this important compound.
References
- 1. Liquid chromatography tandem mass spectrometry method for determination of N-acetylcysteine in human plasma using an isotope-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clinical pharmacokinetics of N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and bioavailability of reduced and oxidized N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jvsmedicscorner.com [jvsmedicscorner.com]
- 7. croalliance.com [croalliance.com]
- 8. Acetylcysteine - Wikipedia [en.wikipedia.org]
The Role of Acetylcysteine-d3 in Metabolic Tracer Experiments: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of deuterated N-acetylcysteine (Acetylcysteine-d3) as a stable isotope tracer for studying metabolic pathways, with a primary focus on glutathione (GSH) biosynthesis. This document details the underlying principles, experimental methodologies, data interpretation, and the significance of this technique in advancing our understanding of cellular redox homeostasis and drug development.
Introduction: The Significance of Tracing Glutathione Synthesis
Glutathione (γ-L-glutamyl-L-cysteinylglycine) is the most abundant non-protein thiol in mammalian cells and serves as a critical antioxidant, defending cells against damage from reactive oxygen species (ROS).[1] Depletion of cellular GSH is implicated in a wide range of pathologies, including neurodegenerative diseases, liver damage, and cancer.[1] N-acetylcysteine (NAC) is a widely used therapeutic agent and supplement that functions as a precursor for L-cysteine, which is the rate-limiting amino acid for de novo GSH synthesis.[2]
To accurately quantify the dynamics of GSH synthesis and assess the efficacy of NAC, researchers employ stable isotope tracing. This compound (NAC-d3), a deuterated form of NAC, serves as an ideal tracer. By introducing a known mass shift, it allows for the precise tracking of its metabolic fate using mass spectrometry, distinguishing the newly synthesized metabolites from the pre-existing endogenous pool. This technique, known as metabolic flux analysis, provides quantitative insights into the rates of synthesis, turnover, and distribution of GSH and its precursors.[3][4]
Core Principle: Stable Isotope Tracing with this compound
The fundamental principle of using NAC-d3 is to introduce a "heavy" version of the NAC molecule into a biological system. The deuterium atoms on the acetyl group increase the molecule's mass without significantly altering its chemical properties.[5]
The metabolic pathway is as follows:
-
Uptake and Deacetylation: NAC-d3 is taken up by cells and deacetylated by cellular enzymes to yield deuterated L-cysteine (Cysteine-d3).
-
Incorporation into Glutathione: This labeled Cysteine-d3 is then incorporated into the glutathione synthesis pathway, leading to the production of deuterated glutathione (GSH-d3).
-
Mass Spectrometry Analysis: Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), researchers can separate and detect the unlabeled (e.g., GSH) and labeled (e.g., GSH-d3) versions of the metabolites. The mass difference allows for their distinct quantification.[6]
By measuring the relative abundance of the labeled and unlabeled forms over time, one can calculate the rate of de novo synthesis of glutathione.
Key Metabolic Pathways and Workflows
The primary pathway investigated using NAC-d3 is the de novo glutathione synthesis pathway. The logical workflow for a typical tracer experiment is also outlined below.
Caption: Metabolic fate of this compound in de novo glutathione synthesis.
Caption: General experimental workflow for NAC-d3 metabolic tracer studies.
Experimental Protocols
Detailed methodologies are critical for reproducible results. The following sections provide representative protocols for in vivo and in vitro experiments.
In Vivo Administration and Sample Collection (Mouse Model)
This protocol is adapted from methodologies described for stable isotope-labeled NAC administration in mice.[5]
-
Tracer Preparation: Dissolve this compound in sterile saline to the desired concentration.
-
Administration: Administer a single intravenous (IV) bolus dose of 150 mg/kg of this compound to the subject (e.g., female wild-type mouse).[5]
-
Time-Point Collection: At designated time points post-injection (e.g., 5, 15, 30, 60, 120 minutes), collect blood samples via cardiac puncture or tail vein sampling into heparinized tubes.
-
Tissue Harvesting: Immediately following blood collection, euthanize the animal and rapidly excise tissues of interest (e.g., brain, liver).[7] Flash-freeze all samples in liquid nitrogen to quench metabolic activity. Store at -80°C until analysis.[7]
-
Sample Processing:
-
Plasma: Centrifuge blood samples at 2,000 x g for 15 minutes at 4°C to separate plasma.
-
Red Blood Cells (RBCs): Isolate the RBC pellet after plasma separation.
-
Tissue: Homogenize frozen tissue samples in a suitable ice-cold extraction buffer.
-
In Vitro Cell Culture Labeling
This protocol is a general framework for labeling cultured cells.
-
Cell Seeding: Plate cells (e.g., human-derived mid-brain neurons) at a desired density and allow them to adhere and grow for 24-48 hours.[8]
-
Labeling Medium Preparation: Prepare fresh culture medium. Dissolve this compound to a final concentration typically in the range of 1-5 mM. Ensure the pH is adjusted to 7.4.
-
Labeling: Aspirate the old medium from the cells and replace it with the NAC-d3-containing labeling medium.
-
Incubation and Collection: Incubate the cells for various time points (e.g., 1, 4, 8, 24 hours). At each time point, collect both the cell pellet and the culture medium.
-
Quenching and Extraction:
-
Aspirate the medium.
-
Quickly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Immediately add ice-cold extraction solvent (e.g., 80% methanol) to the plate to quench metabolism and extract metabolites. Scrape the cells and collect the extract.
-
Metabolite Extraction and Sample Preparation for LC-MS/MS
Preventing the oxidation of thiol groups (in cysteine and GSH) is critical for accurate measurement.[9][10]
-
Thiol Derivatization: Immediately upon sample collection or tissue homogenization, add a derivatizing agent such as N-ethylmaleimide (NEM) to the sample. NEM forms a stable adduct with free thiol groups, preventing their oxidation to disulfides.[10]
-
Protein Precipitation: For plasma, tissue homogenates, or cell extracts, precipitate proteins by adding a cold solvent like acetonitrile or 2% sulfosalicylic acid (SSA).[11]
-
Centrifugation: Centrifuge the samples at high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C to pellet the precipitated protein.
-
Supernatant Collection: Carefully collect the supernatant containing the metabolites for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatography: Use a hydrophilic interaction liquid chromatography (HILIC) column for optimal separation of polar metabolites like NAC, cysteine, and GSH.[8]
-
Mass Spectrometry: Operate a tandem mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).[6][11]
-
MRM Transitions: Define specific precursor-to-product ion transitions to monitor both the unlabeled and d3-labeled versions of the target metabolites. An example for NAC and NAC-d3 is monitoring the transitions 164 → 122 m/z and 167 → 123 m/z, respectively.[6] Similar transitions would be established for Cysteine/Cysteine-d3 and GSH/GSH-d3.
Data Presentation and Interpretation
The primary output of these experiments is the quantification of labeled and unlabeled metabolites over time. This data allows for the calculation of key metabolic parameters.
Quantitative Data Summary
The following table summarizes the types of quantitative data obtained from this compound tracer experiments. The values are representative examples based on typical findings in the literature.
| Parameter | Analyte | Sample Type | Representative Value/Finding | Significance |
| Isotopic Enrichment | GSH-d3 | Red Blood Cells | 5-15% enrichment after 2 hours | Indicates the fraction of the total GSH pool that was newly synthesized. |
| Fractional Synthesis Rate (FSR) | Glutathione | Liver | 0.2-0.5 per hour | Represents the rate at which the GSH pool is renewed. |
| Concentration of Labeled Species | Cysteine-d3 | Plasma | Peak at 15-30 min post-IV dose | Shows the kinetics of NAC-d3 deacetylation and Cysteine-d3 availability. |
| Redox Ratio | (GSH-d3) / (GSSG-d3) | Brain Tissue | >100:1 | Measures the redox status of the newly synthesized glutathione pool.[5] |
| Mass Isotopologue Distribution (MID) | Glutathione | Cultured Neurons | M+0, M+1, M+2, M+3... | Details the abundance of each isotopologue, providing deep pathway insights.[8] |
Note: The values presented are illustrative and will vary significantly based on the experimental model, dosage, time points, and analytical methods.
Data Analysis and Flux Calculation
The raw data from the LC-MS/MS (peak areas for each labeled and unlabeled analyte) must be corrected for the natural abundance of stable isotopes. Software tools like IsoCor can be used for this correction.[8] The fractional synthesis rate (FSR) can then be calculated using precursor-product models, which relate the isotopic enrichment of the product (GSH-d3) to the enrichment of its precursor (Cysteine-d3) over time.
Conclusion
This compound is a powerful and precise tool for interrogating the dynamics of glutathione metabolism. As a stable isotope tracer, it enables researchers to move beyond static measurements of metabolite concentrations to a dynamic understanding of metabolic flux. The methodologies outlined in this guide—from in vivo administration to detailed LC-MS/MS analysis—provide a robust framework for quantifying the rate of de novo GSH synthesis. This approach is invaluable for evaluating the biochemical efficacy of NAC and other therapeutic interventions aimed at bolstering cellular antioxidant defenses, offering critical insights for drug development and the study of diseases rooted in oxidative stress.
References
- 1. N-acetylcysteine - a safe antidote for cysteine/glutathione deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cymbiotika.com [cymbiotika.com]
- 3. Reconstruction of Glutathione Metabolism in the Neuronal Model of Rotenone-Induced Neurodegeneration Using Mass Isotopologue Analysis with Hydrophilic Interaction Liquid Chromatography-Zeno High-Resolution Multiple Reaction Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 5. Intravenous Administration of Stable-Labeled N-Acetylcysteine Demonstrates an Indirect Mechanism for Boosting Glutathione and Improving Redox Status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liquid chromatography tandem mass spectrometry method for determination of N-acetylcysteine in human plasma using an isotope-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Real-Time insight into in vivo redox status utilizing hyperpolarized [1-13C] N-acetyl cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Quantification and Tracing of Stable Isotope into Cysteine and Glutathione | Springer Nature Experiments [experiments.springernature.com]
- 10. mdpi.com [mdpi.com]
- 11. BIOM-13. DEVELOPMENT AND VALIDATION OF AN LC-MS/MS ASSAY TO MEASURE GLUTATHIONE, GLUTATHIONE DISULFIDE, CYSTEINE, AND CYSTINE IN HUMAN BRAIN AND HUMAN GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Handling of Acetylcysteine-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Acetylcysteine-d3, a deuterated analog of Acetylcysteine. The information presented is collated from various safety data sheets and toxicological reports for Acetylcysteine, which is considered a suitable surrogate for its deuterated counterpart in the context of safety and handling.
Chemical and Physical Properties
This compound is a white crystalline powder with a slight odor. It is soluble in water and ethanol.[1]
| Property | Value | Reference(s) |
| Molecular Formula | C5H6D3NO3S | [2] |
| Molecular Weight | 166.21 g/mol | [2] |
| Appearance | White crystalline powder or crystals | |
| Melting Point | 106 - 108 °C | |
| Solubility | Soluble in water and ethanol.[1] | [1][3] |
| pH (1% solution) | 2.0 - 2.8 | [1] |
| log Pow (n-octanol/water) | -0.6 at 23 °C |
Toxicological Data
The acute toxicity of Acetylcysteine has been evaluated by oral administration in animal models.
| Parameter | Species | Route | Value | Reference(s) |
| LD50 | Rat | Oral | 5,050 mg/kg | [4] |
| LD50 | Mouse | Oral | > 3000 mg/kg | [5] |
Skin and Eye Irritation:
-
Skin: Non-irritating.
-
Eyes: Causes serious eye irritation.[4]
Experimental Protocols
The toxicological data for Acetylcysteine are primarily derived from studies following standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity (as per OECD Guideline 423)
The acute oral toxicity is determined by administering the substance to a group of fasted animals in a stepwise procedure. The starting dose is selected based on available information. Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Body weight is recorded weekly. A post-mortem examination is performed on all animals. The LD50 is calculated based on the number of animal deaths.
Acute Dermal Irritation/Corrosion (as per OECD Guideline 404)
This test assesses the potential of a substance to cause local skin irritation or corrosion. A small amount of the test substance (0.5 g for solids) is applied to a shaved area of the skin of a single animal (typically a rabbit) and covered with a gauze patch.[6][7] The exposure period is typically 4 hours.[6] After exposure, the patch is removed, and the skin is examined for erythema and edema at specified intervals (e.g., 1, 24, 48, and 72 hours) for up to 14 days.[7] The severity of the skin reactions is scored. If no corrosive effect is observed, the test may be confirmed in additional animals.[6]
Acute Eye Irritation/Corrosion (as per OECD Guideline 405)
This test evaluates the potential of a substance to cause eye irritation or corrosion. A single dose of the test substance is applied into the conjunctival sac of one eye of an animal (typically a rabbit).[8][9] The other eye serves as a control.[8][9] The eyes are examined at 1, 24, 48, and 72 hours after application for signs of corneal opacity, iris lesions, and conjunctival redness and swelling.[10] The severity of the lesions is scored to determine the irritation potential. The reversibility of any observed effects is also assessed over a period of 21 days.[8]
Handling and Storage
Proper handling and storage procedures are crucial for maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling this compound to determine the appropriate PPE.
Safe Handling Practices
-
Handle in a well-ventilated area to avoid dust formation and inhalation.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
Storage Conditions
-
Store in a tightly closed container.[11]
-
Keep in a cool, dry place.
-
Recommended storage temperature is between 2°C and 8°C.[11]
First Aid Measures
In the event of exposure, immediate and appropriate first aid is essential.
Accidental Release Measures
In case of a spill, follow these procedures:
-
Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Wear appropriate personal protective equipment (see Section 4.1).
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Sweep up and shovel into a suitable container for disposal. Avoid generating dust. Clean the affected area thoroughly with water.
Disposal Considerations
Dispose of waste material in accordance with local, state, and federal regulations. Do not dispose of down the drain.
This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive safety assessment and adherence to all applicable safety regulations and guidelines. Always consult the most current Safety Data Sheet (SDS) for this compound before use.
References
- 1. Acetylcysteine - Wikipedia [en.wikipedia.org]
- 2. N-Acetyl-L-cysteine-d3 | TRC-A172092-50MG | LGC Standards [lgcstandards.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. medline.com [medline.com]
- 6. oecd.org [oecd.org]
- 7. nucro-technics.com [nucro-technics.com]
- 8. nucro-technics.com [nucro-technics.com]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. oecd.org [oecd.org]
- 11. pfizermedical.com [pfizermedical.com]
Acetylcysteine-d3: A Technical Review for Scientific Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylcysteine-d3 (N-Acetyl-L-cysteine-d3) is the deuterated analog of N-acetylcysteine (NAC), a well-established mucolytic agent and an antidote for paracetamol overdose.[1] In the realm of scientific research, this compound has carved a niche for itself, not as a therapeutic agent in its own right, but as a critical tool in the precise quantification of its non-deuterated counterpart, NAC. This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, analytical applications, and the pharmacokinetic context provided by its non-deuterated form.
Physicochemical Properties and Synthesis
This compound is structurally identical to NAC, with the exception of the three hydrogen atoms on the acetyl methyl group being replaced by deuterium atoms. This isotopic labeling results in a slightly higher molecular weight, a feature that is central to its primary application.
While specific, detailed synthesis protocols for this compound are not abundantly available in peer-reviewed literature, the general method can be inferred from the synthesis of NAC and other deuterated compounds. The process typically involves the acetylation of L-cysteine using a deuterated acetylating agent, such as acetic anhydride-d6 or acetyl-d3 chloride, under controlled conditions. Subsequent purification steps, such as recrystallization or chromatography, are necessary to obtain a high-purity standard suitable for analytical use.
Core Application: Internal Standard in Bioanalysis
The predominant use of this compound in scientific research is as an internal standard (IS) for the quantification of NAC in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] The key advantages of using a stable isotope-labeled internal standard like this compound include:
-
Correction for Matrix Effects: Biological samples (e.g., plasma, urine) are complex matrices that can interfere with the ionization of the analyte, leading to either suppression or enhancement of the signal. As this compound has nearly identical physicochemical properties to NAC, it co-elutes and experiences similar matrix effects. By calculating the ratio of the analyte signal to the IS signal, these variations can be effectively normalized.
-
Compensation for Extraction Variability: During sample preparation, some of the analyte may be lost. The use of an internal standard that is added at the beginning of the extraction process allows for the correction of these losses, as both the analyte and the IS are assumed to be lost to the same extent.
-
Improved Accuracy and Precision: By accounting for variations in sample preparation and instrument response, the use of a deuterated internal standard significantly enhances the accuracy and precision of the analytical method.
Experimental Protocol: Quantification of N-Acetylcysteine in Human Plasma using LC-MS/MS with this compound as an Internal Standard
The following is a generalized experimental protocol based on established methodologies for the analysis of NAC in human plasma:
-
Sample Preparation:
-
To a known volume of human plasma, add a precise amount of this compound solution of a known concentration.
-
To reduce any disulfide-bound NAC, a reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) is added.
-
Protein precipitation is then carried out by adding a suitable organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid).
-
The sample is vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant, containing both NAC and this compound, is transferred to a clean tube and may be further processed or directly injected into the LC-MS/MS system.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: A reversed-phase C18 column is typically used for the separation of NAC and this compound. The mobile phase usually consists of a mixture of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution program is often employed to achieve optimal separation.
-
Mass Spectrometric Detection: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection. The analysis is performed in the multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both NAC and this compound.
-
The following table summarizes the key quantitative parameters for the LC-MS/MS analysis:
| Parameter | N-Acetylcysteine (NAC) | This compound (Internal Standard) |
| Precursor Ion (m/z) | 164.0 | 167.0 |
| Product Ion (m/z) | 102.0 | 105.0 |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
Pharmacokinetics of N-Acetylcysteine (Non-deuterated)
While pharmacokinetic data for this compound as a therapeutic agent is not available, understanding the pharmacokinetics of NAC provides a crucial context for its analysis. The following tables summarize the key pharmacokinetic parameters of orally and intravenously administered NAC in humans.
Table 1: Pharmacokinetic Parameters of Oral N-Acetylcysteine
| Parameter | Value | Reference |
| Bioavailability | 4-10% | [2] |
| Tmax (Time to Peak Plasma Concentration) | 1-2 hours | [2] |
| Cmax (Peak Plasma Concentration) | 0.35 - 4 mg/L (200-400 mg dose) | [2] |
| Half-life (t1/2) | ~5.6 hours (adults) | [2] |
| Volume of Distribution (Vd) | 0.47 L/kg | [2] |
| Protein Binding | ~50% | [2] |
| Metabolism | Extensive first-pass metabolism in the gut and liver | [2] |
| Excretion | Primarily renal | [2] |
Table 2: Pharmacokinetic Parameters of Intravenous N-Acetylcysteine
| Parameter | Value | Reference |
| Bioavailability | ~100% | [2] |
| Metabolism | Bypasses first-pass metabolism | [2] |
Signaling Pathways and Experimental Workflows
As the primary role of this compound is in bioanalysis, there are no specific signaling pathways associated with its direct therapeutic action. However, the workflow for its use as an internal standard can be visualized.
Caption: Workflow for NAC quantification using this compound.
Conclusion
This compound is an indispensable tool in modern bioanalytical chemistry, enabling researchers to accurately and precisely quantify N-acetylcysteine in complex biological matrices. Its role as a stable isotope-labeled internal standard is fundamental to the reliable pharmacokinetic and clinical studies of NAC. While the therapeutic potential of deuterated compounds is an area of active research, the current body of scientific literature firmly establishes the primary contribution of this compound as a cornerstone of analytical methodology in drug development and clinical research.
References
Methodological & Application
LC-MS/MS Method for the Quantification of Acetylcysteine in Human Plasma Using Acetylcysteine-d3 as an Internal Standard
Application Note
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of total N-acetylcysteine (NAC) in human plasma. The method utilizes Acetylcysteine-d3 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. Sample preparation involves a reduction step with dithiothreitol (DTT) to convert oxidized forms of NAC to its free thiol form, followed by protein precipitation with trichloroacetic acid (TCA). This method is suitable for pharmacokinetic and bioequivalence studies of N-acetylcysteine.
Introduction
N-acetylcysteine is a widely used medication and supplement known for its mucolytic and antioxidant properties. Accurate determination of its concentration in biological matrices is crucial for clinical and research purposes. This LC-MS/MS method provides a reliable approach for the quantification of total NAC in human plasma, addressing the challenge of its in-vivo oxidation.
Experimental Workflow
The overall experimental workflow consists of sample preparation, chromatographic separation, and mass spectrometric detection.
Application Notes: Quantitative Analysis of Acetylcysteine in Human Plasma using Acetylcysteine-d3 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetylcysteine (NAC) is a medication and supplement used to treat paracetamol (acetaminophen) overdose and to loosen thick mucus in individuals with respiratory conditions. It is a precursor to the antioxidant glutathione, playing a key role in cellular protection. Accurate quantification of NAC in plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and clinical monitoring. This document provides a detailed protocol for the determination of total N-acetylcysteine in human plasma using a stable isotope-labeled internal standard, Acetylcysteine-d3 (d3-NAC), by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it effectively compensates for variations in sample preparation and matrix effects.
Metabolic Pathway of N-Acetylcysteine
N-acetylcysteine exerts its therapeutic effects primarily through its role as a precursor for L-cysteine, which is a substrate for the synthesis of glutathione (GSH). Glutathione is a critical endogenous antioxidant that detoxifies reactive metabolites and protects cells from oxidative damage. In the context of paracetamol overdose, a toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI), is produced, which depletes glutathione stores and leads to liver damage. NAC replenishes glutathione levels, thereby enhancing the detoxification of NAPQI.
Caption: Metabolic pathway of N-Acetylcysteine.
Experimental Protocols
This section details the procedures for the quantification of total N-acetylcysteine in human plasma. To measure total NAC, a reduction step is necessary to convert any oxidized forms (e.g., disulfides) back to the free thiol form.
Materials and Reagents
-
N-acetylcysteine (Reference Standard)
-
This compound (Internal Standard)
-
Trichloroacetic acid (TCA)
-
Dithiothreitol (DTT)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Formic acid
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., EDTA)
Stock and Working Solutions
-
NAC Stock Solution (1 mg/mL): Accurately weigh and dissolve N-acetylcysteine in ultrapure water.
-
d3-NAC Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in ultrapure water.
-
Working Solutions: Prepare serial dilutions of the NAC stock solution in ultrapure water to create calibration standards. Prepare a working solution of d3-NAC at an appropriate concentration.
Sample Preparation
-
Reduction of Disulfides:
-
To 100 µL of plasma sample, calibration standard, or quality control sample in a microcentrifuge tube, add 10 µL of a 1 M Dithiothreitol (DTT) solution.
-
Vortex briefly and incubate at 37°C for 30 minutes to reduce all oxidized forms of NAC.
-
-
Internal Standard Spiking:
-
Add 20 µL of the d3-NAC working solution to each tube.
-
-
Protein Precipitation:
-
Centrifugation:
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
-
Sample Transfer:
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
-
Caption: Sample preparation workflow.
LC-MS/MS Analysis
The following are typical LC-MS/MS parameters. Method optimization is recommended for specific instrumentation.
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18 reverse-phase column (e.g., Agilent Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | A linear gradient can be optimized. A typical starting point is 2% B, increasing to 95% B over 5 minutes. |
| MS System | Sciex API 4000 or equivalent triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | N-acetylcysteine: 164 -> 122This compound: 167 -> 123[1][2] |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 20 psi |
| Nebulizer Gas (GS1) | 50 psi |
| Heater Gas (GS2) | 50 psi |
| Collision Gas (CAD) | Medium |
Method Validation Data
The method should be validated according to regulatory guidelines (e.g., FDA, EMA). The following tables summarize typical validation results from published methods.
Linearity and Range
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| N-acetylcysteine | 10 - 5000 | > 0.99[1][2] |
Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 10 | < 15 | < 15 | 85 - 115 |
| Low | 30 | < 10 | < 10 | 90 - 110 |
| Medium | 500 | < 10 | < 10 | 90 - 110 |
| High | 4000 | < 10 | < 10 | 90 - 110 |
Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 30 | > 85 | 90 - 110 |
| High | 4000 | > 85 | 90 - 110 |
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of total N-acetylcysteine in human plasma using this compound as an internal standard. The described LC-MS/MS method is sensitive, specific, and robust, making it suitable for a wide range of research and clinical applications. Adherence to the detailed experimental protocols and validation procedures will ensure the generation of high-quality, reliable data for pharmacokinetic and other drug development studies.
References
Application Notes and Protocols for Bioanalysis of N-Acetylcysteine Utilizing Acetylcysteine-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of N-acetylcysteine (NAC) in biological matrices, primarily human plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols incorporate Acetylcysteine-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision.
Introduction
N-acetylcysteine (NAC) is a mucolytic agent and an antidote for acetaminophen overdose. Accurate quantification of NAC in biological fluids is crucial for pharmacokinetic and bioequivalence studies. Due to its polar nature and potential for oxidation, robust sample preparation is paramount for reliable bioanalysis. This compound serves as an ideal internal standard as it shares near-identical physicochemical properties with NAC, co-elutes chromatographically, and corrects for variability during sample preparation and ionization.[1] This document outlines two common and effective sample preparation techniques: Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).
Quantitative Data Summary
The selection of a sample preparation technique significantly impacts recovery, matrix effects, and the overall sensitivity of the bioanalytical method. Below is a comparative summary of quantitative data for the analysis of N-acetylcysteine using different sample preparation methods with this compound as the internal standard.
| Parameter | Protein Precipitation (Trichloroacetic Acid) | Liquid-Liquid Extraction (Ethyl Acetate) | Reference(s) |
| Analyte | N-Acetylcysteine | N-Acetylcysteine | |
| Internal Standard | This compound | Not explicitly stated, but common practice | [1][2] |
| Biological Matrix | Human Plasma | Human Plasma | [1][2] |
| Linearity Range | 10 - 5000 ng/mL | 50 - 1000 ng/mL | [1][2] |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | 50 ng/mL | [1][2] |
| Extraction Recovery | Significantly enhanced by TCA | Not explicitly stated | [1] |
| Precision (RSD%) | Not explicitly stated | 8.7% to 13.4% | [2] |
| Accuracy (Relative Error %) | Not explicitly stated | -5.9% to 8.5% | [2] |
Experimental Workflows and Signaling Pathways
General Bioanalytical Workflow
The overall process for the bioanalysis of N-acetylcysteine from sample collection to data acquisition is depicted below.
Caption: General workflow for NAC bioanalysis.
Protein Precipitation (PPT) Workflow
This workflow illustrates the key steps involved in the protein precipitation method for sample cleanup.
Caption: Protein Precipitation workflow for NAC analysis.
Liquid-Liquid Extraction (LLE) Workflow
This diagram outlines the procedural steps for the liquid-liquid extraction of N-acetylcysteine.
Caption: Liquid-Liquid Extraction workflow for NAC.
Experimental Protocols
Protocol 1: Protein Precipitation using Trichloroacetic Acid (TCA)
This protocol is adapted from a method developed for the determination of total N-acetylcysteine in human plasma.[1]
1. Materials and Reagents
-
N-Acetylcysteine (Reference Standard)
-
This compound (Internal Standard)
-
Human Plasma (Screened for low endogenous NAC)
-
Trichloroacetic Acid (TCA) solution (10% w/v in water)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes
-
Vortex mixer
-
Centrifuge
2. Preparation of Standard and Quality Control (QC) Samples
-
Prepare stock solutions of NAC and this compound in methanol.
-
Prepare working standard solutions of NAC by serial dilution of the stock solution with a mixture of methanol and water (50:50, v/v).
-
Prepare calibration standards by spiking blank human plasma with the appropriate working standard solutions to achieve final concentrations in the range of 10-5000 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations in a similar manner.
3. Sample Preparation Procedure
-
Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of this compound internal standard solution (concentration to be optimized, e.g., 500 ng/mL).
-
Add 100 µL of 10% TCA solution to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the supernatant to a clean autosampler vial.
-
Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.
4. LC-MS/MS Parameters
-
LC System: Agilent 1200 series or equivalent
-
Column: C18 column (e.g., 50 mm × 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Flow Rate: 0.3 mL/min
-
Gradient: (To be optimized, e.g., start with 5% B, ramp to 95% B)
-
MS System: API 4000 triple quadrupole mass spectrometer or equivalent
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
Protocol 2: Liquid-Liquid Extraction (LLE) using Ethyl Acetate
This protocol is based on a method for the determination of total N-acetylcysteine in human plasma, which involves a reduction step to measure both free and bound NAC.[2]
1. Materials and Reagents
-
N-Acetylcysteine (Reference Standard)
-
This compound (Internal Standard)
-
Human Plasma
-
Dithiothreitol (DTT)
-
Ethyl Acetate (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
2. Preparation of Standard and Quality Control (QC) Samples
-
Prepare stock and working solutions of NAC and this compound as described in Protocol 1.
-
Prepare calibration standards by spiking blank human plasma to achieve final concentrations in the range of 50-1000 ng/mL.[2]
-
Prepare QC samples at appropriate concentrations.
3. Sample Preparation Procedure
-
Pipette 200 µL of plasma sample into a microcentrifuge tube.
-
Add 20 µL of this compound internal standard solution.
-
To measure total NAC, add a solution of DTT to reduce oxidized forms of NAC. Incubate as required (e.g., 30 minutes at 37°C).
-
Add 1 mL of ethyl acetate to the tube.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 g for 5 minutes.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Vortex to dissolve and transfer to an autosampler vial.
-
Inject into the LC-MS/MS system.
4. LC-MS/MS Parameters
-
LC and MS conditions can be similar to those described in Protocol 1, with optimization as needed for the specific instrumentation. The MRM transitions for NAC and this compound remain the same.
Conclusion
The choice between protein precipitation and liquid-liquid extraction will depend on the specific requirements of the bioanalytical study. Protein precipitation with TCA is a rapid and simple method that provides good recovery for N-acetylcysteine.[1] Liquid-liquid extraction, while more labor-intensive, can yield cleaner extracts, potentially reducing matrix effects and improving assay robustness. For both methods, the use of this compound as an internal standard is critical for achieving accurate and precise quantification of N-acetylcysteine in biological samples. It is recommended to perform a thorough method validation for the chosen technique to ensure it meets the required regulatory standards.
References
- 1. Liquid chromatography tandem mass spectrometry method for determination of N-acetylcysteine in human plasma using an isotope-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of N-acetylcysteine in human plasma by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Acetylcysteine-d3 in Urine Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetylcysteine (NAC) is a widely used mucolytic agent and an antidote for acetaminophen overdose. The analysis of NAC and its metabolites in biological matrices such as urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. The use of a stable isotope-labeled internal standard, such as Acetylcysteine-d3 (d3-NAC), is the gold standard for quantitative analysis by mass spectrometry, as it corrects for matrix effects and variations in sample processing. This document provides a detailed protocol for the analysis of this compound in human urine samples using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
A robust method for extracting acetylcysteine and its deuterated analog from urine involves solid-phase extraction.[1]
Materials:
-
Human urine samples
-
This compound (Internal Standard)
-
Strong Anion-Exchange (SAX) SPE cartridges
-
Methanol (HPLC grade)
-
Deionized water
-
Formic acid
-
Ammonium hydroxide
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Protocol:
-
Sample Thawing and Spiking: Thaw frozen urine samples at room temperature. Centrifuge at 4000 rpm for 10 minutes to pellet any precipitates.
-
Transfer 1 mL of the clear supernatant to a clean tube.
-
Spike the urine sample with the this compound internal standard solution to a final concentration of 100 ng/mL.
-
SPE Cartridge Conditioning: Condition the SAX SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.
-
Sample Loading: Load the spiked urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of methanol.
-
Elution: Elute the analyte and internal standard with 2 mL of a solution of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Final Preparation: Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The following conditions are a starting point and may require optimization based on the specific instrumentation used.
Table 1: LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B for 0.5 min, ramp to 95% B over 3 min, hold at 95% B for 1 min, return to 5% B and equilibrate for 1.5 min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | See Table 2 |
| Collision Gas | Argon |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
Data Presentation
Mass Spectrometric Detection
The detection and quantification of Acetylcysteine and its deuterated internal standard are achieved using Multiple Reaction Monitoring (MRM). The mass transitions are a critical parameter for the selectivity and sensitivity of the method.
Table 2: MRM Transitions for Acetylcysteine and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| Acetylcysteine | 164.0 | 122.0 | ESI+ | [2][3] |
| This compound | 167.0 | 123.0 | ESI+ | [2][3] |
Method Validation Parameters
The following table summarizes typical validation parameters for a similar UPLC-MS method for acetylcysteine analysis, which can be expected for this protocol.[4][5]
Table 3: Typical Method Validation Parameters
| Parameter | Expected Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% (except at LLOQ, ±20%) |
| Precision (%RSD) | < 15% (except at LLOQ, < 20%) |
| Recovery | 85 - 115% |
Visualizations
Experimental Workflow
The following diagram illustrates the major steps in the analytical protocol for this compound in urine samples.
Caption: Experimental workflow for urine sample analysis.
Logical Relationship of Analytical Components
This diagram shows the relationship between the key components of the analytical method.
Caption: Relationship of analytical method components.
References
- 1. A rapid, sensitive method for the quantitation of N-acetyl-S-(2-hydroxyethyl)-L-cysteine in human urine using isotope-dilution HPLC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liquid chromatography tandem mass spectrometry method for determination of N-acetylcysteine in human plasma using an isotope-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
Gas chromatography-mass spectrometry (GC-MS) applications of Acetylcysteine-d3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Acetylcysteine-d3 in gas chromatography-mass spectrometry (GC-MS) for the quantitative analysis of N-acetylcysteine (NAC) in biological matrices. This document includes detailed experimental protocols, data presentation, and visual diagrams to facilitate the implementation of this analytical method in a laboratory setting.
Introduction
N-acetylcysteine (NAC) is a mucolytic agent and an antidote for acetaminophen poisoning. Its quantitative determination in biological fluids is crucial for pharmacokinetic and metabolic studies. Gas chromatography-mass spectrometry (GC-MS) offers a sensitive and specific method for this purpose. The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate and precise quantification, as it effectively compensates for variations in sample preparation and instrument response. Due to its polar nature, NAC requires derivatization to increase its volatility for GC-MS analysis.
Quantitative Data Summary
The following table summarizes typical validation parameters for a GC-MS method for the quantification of N-acetylcysteine using this compound as an internal standard. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.
| Parameter | Typical Value |
| Linearity Range | 10 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 5 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (%Bias) | ± 15% |
| Recovery | > 85% |
Experimental Protocols
This section details the methodology for the quantitative analysis of N-acetylcysteine in human plasma using GC-MS with this compound as an internal standard.
Materials and Reagents
-
N-acetylcysteine (NAC) reference standard
-
This compound (internal standard)
-
Human plasma (blank)
-
Ethyl acetate (HPLC grade)
-
2-Propanol (HPLC grade)
-
Pentafluoropropionic anhydride (PFPA)
-
Trichloroacetic acid (TCA)
-
Deionized water
-
Nitrogen gas (high purity)
Equipment
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Autosampler vials with inserts
-
Pipettes and tips
Sample Preparation
-
Spiking: To 500 µL of blank human plasma in a centrifuge tube, add the appropriate volume of NAC standard solution and a fixed amount of this compound internal standard solution. For patient samples, use 500 µL of the collected plasma.
-
Protein Precipitation: Add 100 µL of 10% (w/v) trichloroacetic acid to the plasma sample. Vortex for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Extraction: Carefully transfer the supernatant to a clean tube. Add 2 mL of ethyl acetate and vortex for 2 minutes for liquid-liquid extraction.
-
Phase Separation: Centrifuge at 3,000 x g for 5 minutes.
-
Evaporation: Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
Derivatization
A two-step derivatization process is employed to make NAC and its deuterated internal standard volatile for GC-MS analysis[1].
-
Esterification: To the dried extract, add 100 µL of 2-propanol. Vortex briefly and heat at 60°C for 30 minutes. Evaporate the solvent to dryness under nitrogen.
-
Acylation: Add 50 µL of ethyl acetate and 50 µL of pentafluoropropionic anhydride (PFPA). Vortex and heat at 60°C for 30 minutes.
-
Final Preparation: Evaporate the solution to dryness under nitrogen. Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
GC-MS Instrumental Analysis
The following are typical GC-MS parameters. Optimization may be required for different instruments.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890A or equivalent |
| Mass Spectrometer | Agilent 5975C or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial 100°C for 1 min, ramp to 280°C at 20°C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Detection Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor (m/z) | To be determined based on the mass spectra of the derivatized NAC and this compound |
Note on Monitored Ions: The specific ions to be monitored in SIM mode will depend on the fragmentation pattern of the pentafluoropropionyl derivative of N-acetylcysteine. It is recommended to first run a full scan analysis of the derivatized standards to identify the most abundant and specific fragment ions for both the analyte and the internal standard. For a related compound, N-acetyl-S-allylcysteine, derivatization with pentafluorobenzyl bromide was used, and the resulting derivative was analyzed. While the specific ions for the PFPA derivative of NAC are not detailed in the provided search results, a similar approach of identifying characteristic ions would be taken.
Diagrams
Experimental Workflow
Caption: Experimental workflow for the GC-MS analysis of N-acetylcysteine.
Metabolic Pathway of N-Acetylcysteine
Caption: Simplified metabolic pathway of N-acetylcysteine.
References
Application Notes and Protocols for Acetylcysteine-d3 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Acetylcysteine-d3 in cell culture experiments. Due to the limited availability of in vitro studies specifically investigating the biological effects of this compound, the information, protocols, and quantitative data presented herein are primarily based on research conducted with its non-deuterated counterpart, N-acetylcysteine (NAC). This compound is most commonly utilized as an internal standard for mass spectrometry-based quantification of NAC. However, its biological activity is expected to be identical to that of NAC.
Introduction and Applications
N-acetylcysteine (NAC) is a versatile and widely used compound in cell culture research, primarily known for its potent antioxidant properties. As a precursor to L-cysteine and, subsequently, glutathione (GSH), NAC plays a critical role in maintaining cellular redox homeostasis. Its applications in in vitro studies are extensive and include:
-
Antioxidant and ROS Scavenging: NAC is frequently used to mitigate oxidative stress induced by various stimuli, including chemical agents, radiation, and hypoxia. It directly scavenges reactive oxygen species (ROS) and replenishes intracellular GSH pools.
-
Modulation of Cell Death Pathways: NAC has been shown to inhibit apoptosis (programmed cell death) by preventing the activation of caspase cascades and preserving mitochondrial integrity.[1] It is also a recognized inhibitor of ferroptosis, a form of iron-dependent cell death characterized by lipid peroxidation.
-
Anti-inflammatory Effects: NAC can suppress inflammatory responses by inhibiting the activation of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, thereby reducing the expression of pro-inflammatory cytokines.[2][3]
-
Supplement in Cell Culture Media: NAC is often included as a component in various cell and organoid culture media to support cell growth and viability by reducing oxidative stress.
Mechanism of Action
The biological effects of NAC are multifaceted, stemming from its ability to influence several key cellular processes:
-
Glutathione Synthesis: NAC is readily deacetylated within the cell to yield L-cysteine, a rate-limiting substrate for the synthesis of glutathione (GSH). GSH is a major intracellular antioxidant that detoxifies ROS and other harmful electrophiles.
-
Direct ROS Scavenging: The thiol group (-SH) in NAC can directly neutralize various reactive oxygen species, providing immediate protection against oxidative damage.
-
Modulation of Signaling Pathways: NAC influences redox-sensitive signaling cascades. It can inhibit the activation of pro-inflammatory pathways like NF-κB and modulate the activity of mitogen-activated protein kinases (MAPKs), which are involved in cell proliferation, differentiation, and stress responses.
Signaling Pathway Diagrams
Caption: Glutathione Synthesis Pathway from this compound.
Caption: NAC-d3 in ROS Scavenging and Apoptosis Inhibition.
References
- 1. N-acetylcysteine induces apoptosis via the mitochondria-dependent pathway but not via endoplasmic reticulum stress in H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rmitlibraryvn.rmit.edu.vn [rmitlibraryvn.rmit.edu.vn]
- 3. N-acetylcysteine suppresses TNF-induced NF-kappaB activation through inhibition of IkappaB kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Standard Operating Procedure for Acetylcysteine-d3 Stock Solution Preparation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acetylcysteine-d3 (N-Acetyl-L-cysteine-d3) is the deuterated analog of Acetylcysteine, a mucolytic agent and antioxidant. In analytical chemistry, particularly in pharmacokinetic and metabolic studies, this compound serves as an ideal internal standard for the quantification of Acetylcysteine in biological matrices using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Its utility stems from its similar chemical and physical properties to the unlabeled analyte, while its mass difference allows for distinct detection.
This document provides a detailed standard operating procedure (SOP) for the preparation of this compound stock solutions to ensure accuracy, consistency, and reliability in experimental workflows.
Physicochemical Properties and Solubility
A summary of the relevant physicochemical properties of N-acetyl-L-cysteine (NAC), the non-deuterated form, is provided below. These properties are expected to be very similar for this compound.
| Property | Value | Reference |
| Molecular Formula | C5H6D3NO3S | N/A |
| Appearance | White or with a light yellow cast, crystalline solid | [2][3] |
| Solubility in Water | 50 mg/mL | [4] |
| Solubility in PBS (pH 7.2) | Approx. 30 mg/mL | [2] |
| Solubility in Ethanol, DMSO, Dimethylformamide | Approx. 50 mg/mL | [2] |
| Insoluble in | Chloroform, Ether | [3] |
| Storage (Solid) | -20°C (≥4 years stability) | [2] |
| Storage (Aqueous Solution) | Up to 1 month at -20°C | [4] |
Experimental Protocol: this compound Stock Solution Preparation
This protocol outlines the steps for preparing a 1 mg/mL primary stock solution of this compound, which can then be used to prepare working solutions.
3.1. Materials and Reagents
| Material/Reagent | Supplier/Grade | Notes |
| This compound | Commercially available | Purity ≥98% |
| Methanol (MeOH) | HPLC or LC-MS grade | --- |
| Deionized Water | Type I or equivalent | Resistivity >18 MΩ·cm |
| Analytical Balance | Calibrated | Readability of at least 0.01 mg |
| Volumetric Flasks | Class A | Various sizes (e.g., 1 mL, 5 mL, 10 mL) |
| Micropipettes | Calibrated | P20, P200, P1000 |
| Pipette Tips | Sterile, low-retention | --- |
| Cryo-storage Vials | Sterile | For aliquoting and storage |
3.2. Preparation of 1 mg/mL Primary Stock Solution
-
Equilibration: Allow the container of this compound solid to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh approximately 1 mg of this compound solid using an analytical balance. Record the exact weight.
-
Dissolution: Transfer the weighed solid to a 1 mL Class A volumetric flask.
-
Solubilization: Add approximately 0.5 mL of methanol to the volumetric flask. Gently swirl the flask to dissolve the solid completely.
-
Dilution to Volume: Once the solid is fully dissolved, add methanol to the flask until the bottom of the meniscus is level with the calibration mark.
-
Homogenization: Cap the flask and invert it 10-15 times to ensure the solution is homogeneous.
-
Labeling: Clearly label the flask with the compound name ("this compound Stock"), concentration (1 mg/mL, adjusted for exact weight), preparation date, and your initials.
3.3. Preparation of Working Solutions (Example: 10 µg/mL)
-
Pipetting: Using a calibrated micropipette, transfer 100 µL of the 1 mg/mL primary stock solution into a 10 mL Class A volumetric flask.
-
Dilution: Dilute to the mark with a 50:50 mixture of methanol and deionized water (or the initial mobile phase of your LC-MS method).
-
Homogenization: Cap and invert the flask multiple times to ensure thorough mixing.
-
Labeling: Label the flask appropriately.
Storage and Stability
Proper storage is critical to maintain the integrity of the stock solutions.
| Solution Type | Storage Condition | Stability |
| Solid this compound | -20°C, desiccated | ≥ 4 years[2] |
| Primary Stock Solution (in organic solvent) | -20°C in tightly sealed vials | Up to 1 month[4] |
| Aqueous Working Solutions | 2-8°C | Use within 24 hours |
Note: It is not recommended to store aqueous solutions for more than one day unless they are frozen.[2] For long-term use, it is advisable to prepare fresh working solutions from the frozen primary stock.
Quality Control
To ensure the accuracy of the prepared stock solutions, the following quality control checks are recommended:
| QC Check | Method | Acceptance Criteria |
| Concentration Verification | UV-Vis Spectrophotometry or LC-MS | Response should be consistent with expected values. |
| Purity Assessment | LC-MS or HPLC-UV | No significant degradation peaks should be observed. |
| Record Keeping | Laboratory Notebook | All preparation details, including weights and volumes, should be meticulously documented. |
Workflow Diagram
The following diagram illustrates the workflow for the preparation of this compound stock and working solutions.
Caption: Workflow for preparing this compound stock and working solutions.
References
- 1. Liquid chromatography tandem mass spectrometry method for determination of N-acetylcysteine in human plasma using an isotope-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Acetylcysteine - Wikipedia [en.wikipedia.org]
- 4. N-Acetyl-L-cysteine [sigmaaldrich.com]
Application of Acetylcysteine-d3 in Preclinical Drug Development
Application Notes and Protocols
Introduction
Acetylcysteine-d3 (d3-N-acetylcysteine) is the deuterated analog of N-acetylcysteine (NAC), a compound with a long history of clinical use as a mucolytic agent and an antidote for acetaminophen poisoning.[1][2] In the realm of preclinical drug development, this compound serves as an invaluable tool, primarily as an internal standard (IS) for the quantitative bioanalysis of NAC using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4] The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis as it closely mimics the analyte of interest during sample preparation and analysis, thereby correcting for variability and ensuring the accuracy and precision of the results.[5][6][7]
These application notes provide a comprehensive overview of the use of this compound in preclinical research, with a focus on its application in pharmacokinetic (PK) and pharmacodynamic (PD) studies. Detailed experimental protocols for the quantification of N-acetylcysteine in biological matrices are also provided.
Application in Pharmacokinetic Studies
Accurate determination of drug concentration in biological fluids over time is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile. In preclinical PK studies of N-acetylcysteine, this compound is the preferred internal standard for LC-MS/MS-based quantification.
A validated LC-MS/MS method using this compound as an internal standard has been successfully applied to a pharmacokinetic and bioequivalence study of N-acetylcysteine in healthy volunteers following oral administration.[3][4] While preclinical animal pharmacokinetic data for NAC using a d3-labeled internal standard is not extensively detailed in the provided results, the methodology is directly transferable to animal studies. The pharmacokinetic parameters of N-acetylcysteine in humans have been well-characterized and are summarized in the table below.[8][9][10]
Table 1: Summary of Human Pharmacokinetic Parameters for N-Acetylcysteine
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | 1 - 2 hours | [8][11] |
| Terminal Half-life (t½) | ~6.25 hours (oral administration) | [8][11] |
| Volume of Distribution (Vd) | 0.33 - 0.47 L/kg | [8] |
| Oral Bioavailability | 6 - 10% | [9] |
| Protein Binding | ~50% (at 4 hours post-dose) | [8] |
| Renal Clearance | 0.190 - 0.211 L/h/kg | [8] |
Application in Preclinical Models
While direct applications of this compound in preclinical animal models are primarily for bioanalytical purposes, the study of its non-deuterated counterpart, N-acetylcysteine, is extensive. NAC has been investigated in various animal models for its therapeutic potential, including in Duchenne muscular dystrophy, substance use disorders, allergic asthma, and thrombotic thrombocytopenic purpura.[12][13][14][15] In these studies, accurate quantification of NAC concentrations in plasma and tissues is critical to correlate drug exposure with pharmacological effects. The use of this compound as an internal standard in these analyses would ensure the reliability of such correlations.
For instance, in a study investigating the effects of NAC in a mouse model of Duchenne muscular dystrophy, researchers assessed its impact on muscle function, inflammation, and oxidative stress.[12] A robust bioanalytical method using this compound would be essential to determine the NAC concentrations in muscle tissue and plasma, allowing for a precise evaluation of the dose-response relationship.
Experimental Protocols
Protocol 1: Quantification of N-Acetylcysteine in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol is adapted from a validated method for the determination of total N-acetylcysteine in human plasma.[3][4]
1. Materials and Reagents:
-
N-acetylcysteine (NAC) reference standard
-
This compound (d3-NAC) internal standard
-
Human plasma (screened for endogenous NAC)
-
Trichloroacetic acid (TCA)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA)
-
Ultrapure water
2. Stock and Working Solutions Preparation:
-
Prepare stock solutions of NAC and d3-NAC in methanol.
-
Prepare working standard solutions of NAC by serial dilution of the stock solution with a mixture of methanol and water.
-
Prepare a working solution of the internal standard (d3-NAC) in methanol.
3. Sample Preparation:
-
To a 100 µL aliquot of human plasma in a microcentrifuge tube, add the d3-NAC internal standard working solution.
-
Vortex mix for 30 seconds.
-
Add trichloroacetic acid to precipitate plasma proteins. The use of TCA has been shown to significantly enhance extraction recovery.[3][4]
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions:
Table 2: LC-MS/MS Method Parameters
| Parameter | Condition | Reference |
| LC System | Agilent 1200 or equivalent | Generic |
| MS System | API 4000 triple quadrupole mass spectrometer or equivalent | Generic |
| Column | C18 column (e.g., 4.6 mm x 50 mm, 5 µm) | Generic |
| Mobile Phase A | 0.1% Formic acid in water | Generic |
| Mobile Phase B | 0.1% Formic acid in acetonitrile | Generic |
| Flow Rate | 0.8 mL/min | Generic |
| Injection Volume | 10 µL | Generic |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [3][4] |
| MRM Transitions | ||
| N-acetylcysteine | 164 → 122 | [3][4] |
| This compound | 167 → 123 | [3][4] |
| Linear Range | 10 - 5000 ng/mL | [3][4] |
5. Data Analysis:
-
Quantify the concentration of NAC in plasma samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed from standards of known concentrations.
Visualizations
Experimental Workflow
Caption: Bioanalytical workflow for NAC quantification using this compound.
Signaling Pathway
N-acetylcysteine exerts its primary antioxidant effect by replenishing intracellular glutathione (GSH) stores. GSH is a critical antioxidant that protects cells from damage by reactive oxygen species (ROS).
Caption: NAC's role in replenishing glutathione and reducing oxidative stress.
Conclusion
This compound is an essential tool in the preclinical development and evaluation of N-acetylcysteine and its derivatives. Its use as an internal standard in LC-MS/MS bioanalysis ensures the generation of high-quality, reliable pharmacokinetic and tissue distribution data, which are crucial for understanding the therapeutic potential and safety profile of new chemical entities. The protocols and information provided herein serve as a valuable resource for researchers and scientists in the field of drug development.
References
- 1. N-Acetylcysteine and Its Immunomodulatory Properties in Humans and Domesticated Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Liquid chromatography tandem mass spectrometry method for determination of N-acetylcysteine in human plasma using an isotope-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 8. Clinical pharmacokinetics of N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jvsmedicscorner.com [jvsmedicscorner.com]
- 11. Pharmacokinetics and Safety of Single and Multiple Doses of Oral N-Acetylcysteine in Healthy Chinese and Caucasian Volunteers: An Open-Label, Phase I Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pre‐clinical evaluation of N‐acetylcysteine reveals side effects in the mdx mouse model of Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. N-acetylcysteine in substance use disorder: a lesson from preclinical and clinical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. N-Acetylcysteine and Its Therapeutic Potential in an Animal Model of Allergic Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. N-acetylcysteine in preclinical mouse and baboon models of thrombotic thrombocytopenic purpura - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Addressing poor peak shape of Acetylcysteine-d3 in chromatography
Welcome to the Technical Support Center for troubleshooting poor peak shape of Acetylcysteine-d3 in chromatographic analyses. This resource provides detailed guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving poor peak shape for this compound, covering the most common problems such as peak tailing and peak fronting.
Issue: Peak Tailing
Peak tailing, where the latter half of the peak is broader than the front half, is a common problem when analyzing polar compounds like this compound. It can compromise resolution and lead to inaccurate quantification.[1][2]
Q1: What are the primary causes of peak tailing for this compound?
A1: Peak tailing for this compound is often due to secondary interactions between the analyte and the stationary phase, or issues with the mobile phase. The most common causes include:
-
Silanol Interactions: Residual silanol groups on silica-based columns can interact with the polar functional groups of this compound, causing peak tailing.[2][3]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimized, this compound can exist in multiple ionization states, leading to peak broadening and tailing.[4][5]
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak distortion.[1][4]
-
Metal Contamination: Acetylcysteine is a known metal chelator.[6][7][8] Trace metals in the sample, mobile phase, or HPLC system can interact with the analyte, causing tailing.
-
Column Degradation: A void at the column inlet or a contaminated or old column can lead to poor peak shape for all analytes.[1][2]
Q2: How can I troubleshoot and resolve peak tailing for this compound?
A2: A systematic approach is crucial for identifying and resolving the cause of peak tailing. The following workflow and table summarize the key troubleshooting steps.
Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing of this compound.
| Troubleshooting Step | Experimental Protocol | Expected Outcome |
| 1. Check for Column Overload | Reduce the injection volume or sample concentration by 50%. | If the peak shape improves and becomes more symmetrical, the issue is column overload.[1][4] |
| 2. Optimize Mobile Phase pH | Prepare mobile phases with varying pH values (e.g., 2.5, 3.0, 3.5) using a suitable buffer like formic acid or ammonium formate. Analyze the sample with each mobile phase. | A significant improvement in peak symmetry at a specific pH indicates that suboptimal pH was the cause. For acidic compounds like Acetylcysteine, a lower pH is generally better.[3][4] |
| 3. Use an End-Capped Column | Replace the current column with a high-purity, end-capped C18 column or a column with a different chemistry (e.g., HILIC). | If peak tailing is significantly reduced, the cause was likely interactions with residual silanols on the previous column.[2] |
| 4. Check for Metal Contamination | Add a small amount of a chelating agent like EDTA to the mobile phase. | If the peak shape improves, metal contamination in the system is a likely contributor. |
Issue: Peak Fronting
Peak fronting, where the front part of the peak is broader than the back, is less common than tailing but can also affect analytical accuracy.[9]
Q3: What are the common causes of peak fronting for this compound?
A3: Peak fronting is often associated with issues related to the sample solvent, column integrity, or high concentrations of the analyte. The most frequent causes include:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, leading to a fronting peak.[10][11]
-
Column Overload (Mass Effect): Injecting a highly concentrated sample can lead to peak fronting.[11][12]
-
Column Collapse or Void: A physical change in the column packing, such as a void at the inlet, can cause peak distortion, including fronting.[1] This often manifests as a sudden change in peak shape.[1]
Q4: How can I troubleshoot and resolve peak fronting for this compound?
A4: The following logical diagram and table provide a step-by-step guide to troubleshooting peak fronting.
Troubleshooting Logic for Peak Fronting
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Role of direct reactivity with metals in chemoprotection by N-acetylcysteine against chromium(VI), cadmium(II), and cobalt(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of direct reactivity with metals in chemoprotection by N-acetylcysteine against chromium(VI), cadmium(II) and cobalt(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Acetylcysteine as Modulator of the Essential Trace Elements Copper and Zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mz-at.de [mz-at.de]
- 10. phenomenex.blog [phenomenex.blog]
- 11. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 12. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
Technical Support Center: Stability and Analysis of Acetylcysteine-d3 in Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability of Acetylcysteine-d3 in various biological matrices. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in biological samples?
A1: The primary stability concern for this compound, similar to its non-deuterated counterpart N-acetylcysteine (NAC), is oxidation. The thiol (-SH) group is susceptible to oxidation, leading to the formation of the dimer, N,N'-diacetylcystine-d6. This process can be accelerated by factors such as elevated temperature, exposure to light, and the presence of metal ions. Additionally, as a deuterated standard, isotopic exchange (the replacement of deuterium with hydrogen) can be a concern under certain conditions.[1][2]
Q2: What are the recommended storage conditions for plasma, serum, and urine samples containing this compound?
Q3: How many freeze-thaw cycles can my samples undergo without significant degradation of this compound?
A3: It is recommended to minimize freeze-thaw cycles. Each cycle can potentially contribute to the degradation of analytes. Studies on various biomarkers in urine and plasma have shown that even a few freeze-thaw cycles can lead to a small but significant decrease in concentration.[7][8][9] For optimal results, it is best to aliquot samples into single-use volumes before freezing. If repeated analysis from the same sample is necessary, the stability of this compound through a specific number of freeze-thaw cycles should be validated under your experimental conditions.
Q4: Can the deuterium label on this compound exchange with hydrogen from the sample matrix or solvent?
A4: Isotopic exchange is a potential issue for all deuterated standards. The likelihood of exchange depends on the position of the deuterium labels and the sample processing conditions.[10][1][2] Labels on heteroatoms (like oxygen or nitrogen) are more prone to exchange than those on carbon atoms. For this compound, the deuterium atoms are on the acetyl methyl group, which is generally a stable position. However, exposure to strongly acidic or basic conditions, or high temperatures, can increase the risk of exchange.[2] It is crucial to use high-purity this compound and to monitor for any signs of isotopic exchange during method development.
Troubleshooting Guides
Issue 1: Low or Inconsistent Recovery of this compound
Possible Causes:
-
Oxidation: The thiol group of this compound may have oxidized to its disulfide dimer.
-
Adsorption: The analyte may be adsorbing to container surfaces.
-
Improper Sample Handling: Prolonged exposure to room temperature or light can lead to degradation.
Solutions:
-
Use Antioxidants/Chelating Agents: Consider adding a chelating agent like EDTA to your collection tubes and buffers to sequester metal ions that can catalyze oxidation.[11]
-
Work at Low Temperatures: Perform sample processing steps on ice or at 4°C to minimize degradation.
-
Use Stabilizing/Derivatizing Agents: For the analysis of total this compound, a reducing agent like dithiothreitol (DTT) can be used to convert the oxidized dimer back to the monomeric form before analysis.[12] To stabilize the free thiol and prevent oxidation during sample preparation, derivatization with a reagent like N-ethylmaleimide can be employed.[13]
-
Optimize pH: Maintain a slightly acidic pH (if compatible with your overall analytical method) to improve the stability of the thiol group.
Issue 2: Interference from Endogenous N-acetylcysteine
Possible Cause:
-
When using this compound as an internal standard for the quantification of endogenous N-acetylcysteine, the presence of the analyte in the blank matrix can be a challenge.
Solutions:
-
Screen Blank Matrix: Screen several lots of blank biological matrix and select the one with the lowest endogenous levels of N-acetylcysteine.[14]
-
Use a Surrogate Matrix: If a blank matrix with sufficiently low endogenous levels cannot be found, consider using a surrogate matrix (e.g., charcoal-stripped plasma or a protein solution).
Issue 3: Chromatographic Issues - Peak Tailing or Poor Separation
Possible Causes:
-
Interaction with Metal Surfaces: Thiols can interact with metal components of the HPLC system, leading to peak tailing.
-
Suboptimal Mobile Phase: The pH or composition of the mobile phase may not be ideal for the separation of this compound and its potential degradants.
Solutions:
-
System Passivation: Passivate the HPLC system with an acidic solution to minimize metal-analyte interactions.
-
Mobile Phase Optimization: Adjust the pH of the mobile phase; a lower pH can help to keep the thiol group protonated and reduce unwanted interactions. Experiment with different organic modifiers and buffer concentrations.
-
Use of an Appropriate Column: A column designed for the analysis of polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column, may provide better peak shape and retention.[3]
Stability Data Summary
The following tables summarize the stability of N-acetylcysteine (NAC) , the non-deuterated form of this compound. This data serves as a valuable proxy for estimating the stability of the deuterated compound.
Table 1: Stability of N-acetylcysteine in Repackaged Oral Syringes [5][6]
| Storage Condition | Duration | Remaining Concentration (%) |
| Room Temperature | 3 Months | 99% |
| Room Temperature | 6 Months | 95% |
| Refrigerated (2-8°C) | 6 Months | >98% |
Table 2: Stability of N-acetylcysteine in Injectable Solutions
| Concentration & Diluent | Storage Condition | Duration | Stability | Reference |
| 60 mg/mL in 0.9% NaCl, 0.45% NaCl, or 5% Dextrose in PVC bags | 25°C | 72 hours | ≥98.7% of initial concentration | [12][15] |
| 25 mg/mL in 5% Dextrose in water (D5W) | Ambient Temperature | 24 hours | Stable | [14] |
| 25 mg/mL in 5% Dextrose in water (D5W) | 5 ± 3°C | 4 days | Stable | [14] |
Table 3: Long-Term Stability of N-acetylcysteine in Biological Matrices [3][4]
| Matrix | Storage Temperature | Duration | Stability |
| Plasma | ≤ -18°C or ≤ -70°C | 65 days | Stable |
| Urine | ≤ -18°C or ≤ -70°C | 71 days | Stable |
Experimental Protocols
Protocol 1: Quantification of Total this compound in Human Plasma by LC-MS/MS
This protocol is adapted from a method for the quantification of total N-acetylcysteine using this compound as an internal standard.[14][16]
1. Sample Preparation: a. To 100 µL of human plasma, add 50 µL of an internal standard working solution (non-deuterated N-acetylcysteine in a suitable solvent). b. Add 50 µL of a reducing agent solution (e.g., 50 mM Dithiothreitol - DTT) to reduce any disulfide bonds. Vortex and incubate. c. Precipitate proteins by adding 300 µL of acetonitrile. d. Vortex for 1 minute and then centrifuge at 10,000 x g for 5 minutes. e. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. f. Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
- LC Column: A suitable reversed-phase C18 column or a HILIC column.
- Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 10 µL.
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- MRM Transitions:
- This compound: Monitor the appropriate precursor and product ions (e.g., m/z 167 → 123).[14][16]
- N-acetylcysteine (Internal Standard): m/z 164 → 122.[14][16]
Visualizations
Caption: Experimental workflow for the quantification of this compound in plasma.
Caption: Troubleshooting workflow for inconsistent this compound signal.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pharmacokinetics and Safety of Single and Multiple Doses of Oral N-Acetylcysteine in Healthy Chinese and Caucasian Volunteers: An Open-Label, Phase I Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Stability of acetylcysteine solution repackaged in oral syringes and associated cost savings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Long-term Stability of Urinary Biomarkers of Acute Kidney Injury in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of very long-term storage and multiple freeze and thaw cycles on 11-dehydro-thromboxane-B2 and 8-iso-prostaglandin F2α, levels in human urine samples by validated enzyme immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of very long-term storage and multiple freeze and thaw cycles on 11-dehydro-thromboxane-B2 and 8-iso-prostaglandin F2α, levels in human urine samples by validated enzyme immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Determination of N-acetylcysteine in human plasma by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scribd.com [scribd.com]
- 14. Liquid chromatography tandem mass spectrometry method for determination of N-acetylcysteine in human plasma using an isotope-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Impact of Acetylcysteine-d3 isotopic purity on quantification accuracy
This technical support guide is designed for researchers, scientists, and drug development professionals using Acetylcysteine-d3 as an internal standard in quantitative mass spectrometry assays. It provides troubleshooting advice and detailed protocols to address common issues related to isotopic purity and its impact on analytical accuracy.
Frequently Asked Questions (FAQs)
Q1: What is isotopic purity and why is it critical for my this compound internal standard?
A1: Isotopic purity refers to the percentage of the internal standard that is fully labeled with the stable isotope (in this case, deuterium). High isotopic purity is crucial because any unlabeled (d0) Acetylcysteine present as an impurity in your this compound standard will contribute to the signal of the analyte you are trying to measure.[1] This can lead to a positive bias and an overestimation of your analyte's concentration, particularly at the lower limit of quantitation (LLOQ).[1][2]
Q2: What are the recommended purity levels for a reliable this compound internal standard?
A2: For dependable results in regulated bioanalysis, it is generally recommended that deuterated internal standards have a chemical purity of >99% and an isotopic enrichment of ≥98%.[3] High chemical purity ensures no other compounds interfere with the analysis, while high isotopic purity minimizes the contribution to the analyte signal.[3]
Q3: Where can I find the isotopic purity information for my batch of this compound?
A3: This information should be provided on the Certificate of Analysis (CoA) that comes with your internal standard.[2] Always review the CoA for the stated isotopic and chemical purity before using a new batch in your experiments.
Q4: What is the "isotope effect" and how can it affect my results with this compound?
A4: The "isotope effect" refers to the slight difference in retention time that can occur between a deuterated internal standard and the unlabeled analyte due to the mass difference.[2] If this compound does not perfectly co-elute with Acetylcysteine, the two compounds might be affected differently by matrix components in the sample, which can lead to inadequate correction for ion suppression or enhancement and compromise accuracy.[2][4]
Q5: Can the deuterium atoms on this compound exchange with hydrogen atoms from my solvent?
A5: Yes, this is known as H/D back-exchange. Deuterium atoms can sometimes exchange with hydrogen atoms from the solvent, especially if they are located on chemically labile positions of the molecule (e.g., -OH, -NH, -COOH groups).[2][5] This process can be accelerated by highly acidic or basic conditions and effectively changes the concentration of your deuterated standard over time, leading to inconsistent results.[2][5]
Troubleshooting Guides
Issue 1: I'm observing a positive bias (inaccurate overestimation) in my results, especially for my low concentration samples.
-
Potential Cause: The most likely cause is the presence of unlabeled Acetylcysteine (d0) in your this compound internal standard.[1][2] This unlabeled impurity contributes to the analyte's signal, artificially inflating the measured concentration. The effect is most pronounced at the LLOQ, where the analyte signal is lowest.
-
Troubleshooting Steps:
-
Assess Purity Directly: Prepare and inject a high-concentration solution of your this compound internal standard without any analyte present. Monitor the mass transition for the unlabeled Acetylcysteine. A significant signal indicates a purity issue.[2]
-
Review the Certificate of Analysis (CoA): Confirm that the stated isotopic purity of the standard meets the requirements for your assay (typically ≥98%).[3]
-
Contact the Supplier: If you detect a significant amount of unlabeled analyte, contact your supplier to inquire about a higher purity batch.[2]
-
Perform a Correction: In some cases, it is possible to mathematically correct for the contribution of the impurity, but this requires careful validation.[6][7]
-
Issue 2: The retention times for Acetylcysteine and this compound are slightly different, and my results are inconsistent.
-
Potential Cause: A chromatographic separation between the analyte and the internal standard is occurring due to the deuterium isotope effect.[2][8] This prevents the internal standard from accurately compensating for variations during analysis, such as matrix effects.[2]
-
Troubleshooting Steps:
-
Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard from a single injection to visually confirm the extent of the separation.[2]
-
Optimize Chromatography: Adjust your LC method to improve co-elution. This may involve modifying the mobile phase composition, changing the gradient profile, or trying a different column chemistry.[2][5]
-
Consider Alternative Standards: If co-elution cannot be achieved, consider using a ¹³C or ¹⁵N labeled internal standard, as these are less susceptible to chromatographic shifts.[2][4]
-
Issue 3: The signal from my this compound internal standard is decreasing or drifting over the course of an analytical run.
-
Potential Cause: This could be due to H/D back-exchange, where deuterium atoms on the internal standard are being replaced by hydrogen from the sample matrix or mobile phase.[2][5] This is more likely if the deuterium labels are on exchangeable sites.
-
Troubleshooting Steps:
-
Evaluate Solvent Stability: Incubate a solution of the this compound in your typical sample diluent and mobile phase for a time equivalent to a full analytical run. Re-inject the solution to see if the signal of the unlabeled analyte increases, which would confirm back-exchange.[2]
-
Check Labeling Position: Whenever possible, use standards where deuterium atoms are placed on stable, non-exchangeable positions (e.g., on carbon atoms not adjacent to heteroatoms).[5] Avoid standards with deuterium on hydroxyl (-OH), amine (-NH), or carboxyl (-COOH) groups if they will be exposed to protic solvents for extended periods.[5]
-
Control pH: Avoid highly acidic or basic conditions in your sample preparation and mobile phases, as these can catalyze the H/D exchange.[5]
-
Use Aprotic Solvents: For stock solutions, use aprotic solvents (e.g., acetonitrile) and minimize the time the standard spends in aqueous solutions before analysis.[5]
-
Data Presentation
Table 1: Illustrative Impact of this compound Isotopic Purity on the Quantification of a Low Concentration Analyte
Nominal Analyte Concentration: 10 ng/mL
| Isotopic Purity of this compound | Contribution from d0 Impurity (ng/mL) | Measured Analyte Concentration (ng/mL) | Accuracy (%) |
| 99.9% | 0.1 | 10.1 | 101.0% |
| 99.5% | 0.5 | 10.5 | 105.0% |
| 99.0% | 1.0 | 11.0 | 110.0% |
| 98.0% | 2.0 | 12.0 | 120.0% |
| 95.0% | 5.0 | 15.0 | 150.0% |
Table 2: General Acceptance Criteria for Internal Standards in Bioanalysis
| Parameter | Acceptance Criteria | Regulatory Implication |
| Isotopic Purity | ≥98% enrichment recommended.[3] | Ensures minimal contribution to the analyte signal, crucial for accuracy.[4][9] |
| Chemical Purity | >99% recommended.[3] | Prevents interference from other chemical impurities. |
| Analyte Signal in Blank | Response should be ≤ 20% of the LLOQ response. | Demonstrates that the method is selective and free from significant interference.[10] |
| IS Signal in Blank | Response should be ≤ 5% of the average IS response in standards and samples.[9] | Ensures no significant interference at the mass transition of the internal standard.[9] |
| Co-elution | Retention time of IS should be as close as possible to the analyte. | Necessary for accurate correction of matrix effects and other analytical variability.[4] |
| Stability | Must be stable under all storage and processing conditions.[9] | Ensures the concentration of the internal standard remains constant throughout the experiment.[9] |
Experimental Protocols
Protocol 1: Assessment of Isotopic Purity and Contribution of Unlabeled Analyte
Objective: To determine the isotopic purity of the this compound standard and quantify the contribution of the unlabeled (d0) analyte to the analyte signal.[3]
Methodology:
-
Prepare a High-Concentration IS Solution: Prepare a solution of the this compound internal standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration significantly higher than the working concentration used in your assay (e.g., 10-100 µg/mL).[3]
-
Prepare a "Zero Sample": Prepare a blank matrix sample (e.g., plasma from an untreated subject) and spike it with the this compound internal standard at its final working concentration. Do not add any of the (unlabeled) analyte calibration standard.
-
Acquire Mass Spectra:
-
Full Scan: Infuse the high-concentration solution directly into the mass spectrometer or analyze via LC-MS using a full scan acquisition mode to observe the complete isotopic distribution.
-
MRM Analysis: Inject the "zero sample" and acquire data using the MRM transition for the unlabeled Acetylcysteine analyte.
-
-
Data Analysis:
-
Full Scan Data: Identify the peak corresponding to the unlabeled analyte (M+0) and the peaks for the deuterated species (e.g., M+3). Calculate the isotopic purity by dividing the peak intensity of the desired deuterated species (M+3) by the sum of the intensities of all related isotopic peaks (M+0, M+1, M+2, M+3, etc.).[3]
-
MRM Data: Measure the peak area of the analyte in the "zero sample". This area represents the contribution from the internal standard. This response should be less than 20% of the response at the Lower Limit of Quantitation (LLOQ).[10]
-
Protocol 2: Evaluation of H/D Back-Exchange
Objective: To assess the stability of the deuterium labels on the this compound internal standard in the solvents used during the analytical procedure.
Methodology:
-
Prepare Solutions:
-
Solution A (Control): Prepare a solution of the this compound internal standard in a stable, aprotic solvent (e.g., acetonitrile) at the working concentration. Analyze immediately.
-
Solution B (Test): Prepare a solution of the this compound internal standard at the same working concentration in the actual sample diluent or mobile phase that will be used in the assay.
-
-
Incubate: Keep Solution B at the same temperature and for the same duration as a typical sample would experience during the entire analytical run (e.g., 24 hours at 4°C in an autosampler).
-
Analyze Samples: After the incubation period, analyze both Solution A and Solution B using your LC-MS/MS method. Monitor the MRM transitions for both the this compound and the unlabeled Acetylcysteine.
-
Data Analysis: Compare the peak area of the unlabeled Acetylcysteine in Solution B to that in Solution A. A significant increase in the unlabeled analyte signal in Solution B indicates that H/D back-exchange is occurring.
Mandatory Visualizations
Caption: Workflow for assessing this compound isotopic purity.
Caption: Troubleshooting logic for inaccurate quantification results.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
How to correct for endogenous N-acetylcysteine when using Acetylcysteine-d3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Acetylcysteine-d3 (NAC-d3) as an internal standard for the quantification of N-acetylcysteine (NAC) in biological matrices. The presence of endogenous NAC presents a significant analytical challenge, and this guide offers detailed methodologies to correct for its interference.
Frequently Asked Questions (FAQs)
Q1: Why is correcting for endogenous N-acetylcysteine necessary when using an isotopic internal standard like this compound?
A1: While an isotopic internal standard like this compound (NAC-d3) is ideal for correcting for matrix effects and variations in sample processing, it cannot differentiate between the endogenous NAC already present in the biological sample and the NAC from an administered dose. The mass spectrometer detects both the analyte (endogenous + dosed NAC) and the internal standard (NAC-d3). Failure to account for the endogenous levels will lead to an overestimation of the true concentration of the administered NAC, resulting in inaccurate pharmacokinetic and pharmacodynamic data.
Q2: What are the primary methods to correct for endogenous NAC?
A2: There are four main strategies to address the issue of endogenous analytes in bioanalysis:
-
Standard Addition Method (SAM): This involves adding known amounts of an NAC standard to aliquots of the study sample. By extrapolating a calibration curve back to a zero response, the initial endogenous concentration can be determined.
-
Surrogate Matrix Approach: This method uses a matrix that is free of endogenous NAC (e.g., charcoal-stripped plasma, artificial plasma, or buffer) to prepare calibration standards.
-
Surrogate Analyte Approach: In this less common approach for NAC, a different but structurally similar analyte would be used to create the calibration curve in the actual biological matrix. Given the availability of NAC-d3, this method is not typically preferred for NAC analysis.
-
Background Subtraction: This involves measuring the endogenous NAC concentration in pre-dose or control samples from the same subject or a representative pool of subjects and subtracting this baseline value from all post-dose measurements.
Q3: Which correction method is most suitable for my study?
A3: The choice of method depends on several factors including the required accuracy and precision, the availability of analyte-free matrix, and the throughput needs of the study. The following diagram provides a decision-making framework.
Troubleshooting Guides
Issue: High variability in quality control (QC) samples.
-
Possible Cause 1: Inconsistent sample handling.
-
Solution: N-acetylcysteine is prone to oxidation. Ensure that all samples (standards, QCs, and study samples) are handled consistently and rapidly. Keep samples on ice and consider the use of reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) during sample preparation to measure total NAC (reduced and oxidized forms).[1][2]
-
-
Possible Cause 2: Improper preparation of surrogate matrix.
-
Solution: If using a surrogate matrix, ensure that the stripping process (e.g., with activated charcoal) is effective and does not leave residues that could interfere with the assay. Validate each new batch of surrogate matrix.
-
-
Possible Cause 3: Matrix effects.
-
Solution: Even with an isotopic internal standard, significant matrix effects can introduce variability. Evaluate matrix effects by comparing the response of NAC in post-extraction spiked surrogate matrix versus a neat solution. If matrix effects are significant, further optimization of the sample clean-up procedure (e.g., switching from protein precipitation to solid-phase extraction) may be necessary.
-
Issue: Poor accuracy in spiked samples.
-
Possible Cause 1: Incorrect determination of endogenous concentration.
-
Solution: If using the standard addition or background subtraction method, an inaccurate measurement of the endogenous level will lead to biased results. For standard addition, ensure that the spiking concentrations are appropriate to generate a linear curve with a well-defined x-intercept. For background subtraction, it is crucial to obtain a reliable baseline measurement from multiple pre-dose time points if possible.[3]
-
-
Possible Cause 2: Non-parallelism between calibration curve and sample matrix.
-
Solution: When using a surrogate matrix, it is essential to demonstrate that the calibration curve in the surrogate matrix is parallel to that in the authentic matrix. This can be assessed by spiking known concentrations of NAC into both matrices and comparing the slopes of the resulting response curves.
-
Experimental Protocols
General Sample Preparation for Total N-Acetylcysteine
This protocol is a general guideline for the preparation of plasma samples for the analysis of total NAC.
-
Thaw Samples: Thaw plasma samples on ice.
-
Reduction of Disulfides: To a 100 µL aliquot of plasma, add a solution of a reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 1-10 mM.[4] Vortex and incubate at room temperature for 15-30 minutes to reduce oxidized forms of NAC.
-
Addition of Internal Standard: Add the this compound (NAC-d3) internal standard solution to each sample.
-
Protein Precipitation: Add a precipitating agent, such as acetonitrile or trichloroacetic acid, typically in a 3:1 or 4:1 ratio to the plasma volume.[3][5] Vortex vigorously for 1-2 minutes.
-
Centrifugation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Method 1: Standard Addition Method (SAM)
-
Sample Aliquoting: Aliquot the study sample into at least four separate tubes.
-
Spiking: Add increasing known concentrations of NAC standard solution to each aliquot, leaving one aliquot unspiked. The spiking concentrations should bracket the expected endogenous concentration.
-
Sample Preparation: Process all aliquots (including the unspiked one) as described in the "General Sample Preparation" protocol.
-
LC-MS/MS Analysis: Analyze all prepared samples.
-
Data Analysis: Plot the instrument response (peak area ratio of NAC to NAC-d3) on the y-axis against the added NAC concentration on the x-axis. Perform a linear regression and extrapolate the line to the x-intercept. The absolute value of the x-intercept represents the endogenous concentration of NAC in the original sample.
Method 2: Surrogate Matrix Approach
-
Surrogate Matrix Preparation: Prepare an NAC-free matrix. A common method is to treat control human plasma with activated charcoal. Alternatively, a buffer solution containing bovine serum albumin (BSA) can be used. The suitability of the surrogate matrix must be validated.
-
Calibration Standards and QCs: Prepare calibration standards and quality control samples by spiking known concentrations of NAC into the surrogate matrix.
-
Sample Preparation: Process the calibration standards, QCs, and study samples according to the "General Sample Preparation" protocol.
-
LC-MS/MS Analysis: Analyze all prepared samples.
-
Quantification: Determine the concentration of NAC in the study samples using the calibration curve generated from the standards prepared in the surrogate matrix.
Method 3: Background Subtraction
-
Baseline Measurement: For each subject, collect pre-dose samples (e.g., at three different time points before dosing) or use a pool of control plasma from untreated subjects.
-
Sample Preparation: Prepare and analyze these baseline samples as described in the "General Sample Preparation" protocol to determine the average endogenous NAC concentration.
-
Post-Dose Sample Analysis: Prepare and analyze the post-dose study samples.
-
Correction: Subtract the average baseline endogenous concentration from the measured concentration of each post-dose sample to obtain the corrected concentration.
Data Presentation
The following tables summarize typical validation parameters for LC-MS/MS analysis of NAC in human plasma. Note that the performance of each method is highly dependent on the specific laboratory conditions and instrumentation.
Table 1: Typical LC-MS/MS Parameters for NAC and NAC-d3 Analysis
| Parameter | N-acetylcysteine (NAC) | This compound (NAC-d3) |
| Precursor Ion (m/z) | 164 | 167 |
| Product Ion (m/z) | 122 | 123 |
| Ionization Mode | Positive Electrospray (ESI+) | Positive Electrospray (ESI+) |
Note: These are common mass transitions; optimal transitions should be determined empirically on the specific mass spectrometer used.[3][5]
Table 2: Comparison of Correction Method Performance (Illustrative Data)
| Method | Typical Linearity Range (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Standard Addition | Dependent on endogenous level | 90-110 | < 15 |
| Surrogate Matrix | 10 - 5000 | 85-115 | < 15 |
| Background Subtraction | 10 - 5000 | 90-110 | < 15 |
This table is a summary of expected performance based on literature. Actual performance must be validated for each specific assay.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the quantification of NAC in plasma using a correction method for endogenous levels.
References
- 1. Determination of N-acetylcysteine in human plasma by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of N-acetylcysteine, intact and oxidized, in plasma by column liquid chromatography and post-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. s10901.pcdn.co [s10901.pcdn.co]
- 5. Liquid chromatography tandem mass spectrometry method for determination of N-acetylcysteine in human plasma using an isotope-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing in-source fragmentation of Acetylcysteine-d3
Welcome to the Technical Support Center for the analysis of Acetylcysteine-d3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the in-source fragmentation of this compound during mass spectrometry analysis.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation and why is it a concern for this compound analysis?
In-source fragmentation (ISF) is a phenomenon where the analyte of interest, in this case, this compound, breaks apart into smaller fragment ions within the ion source of the mass spectrometer, before reaching the mass analyzer.[1] This is a concern because it can lead to a decrease in the signal intensity of the intended precursor ion (the intact molecule), potentially affecting the sensitivity and accuracy of quantification. Furthermore, the fragments generated can sometimes be mistaken for other compounds, leading to incorrect identification.[1]
Q2: What are the common fragment ions observed for this compound?
For quantitative analysis using tandem mass spectrometry (LC-MS/MS), specific precursor-to-product ion transitions are monitored. For this compound, the commonly used transition is the precursor ion with a mass-to-charge ratio (m/z) of 167 fragmenting to a product ion with an m/z of 123.[2][3] The non-deuterated form, N-acetylcysteine, typically shows a transition from m/z 164 to 122.[2][3]
Q3: What factors in the experimental setup can contribute to the in-source fragmentation of this compound?
Several instrumental parameters can influence the degree of in-source fragmentation. The most significant factors include:
-
Cone Voltage (or Fragmentor/Declustering Potential): This voltage helps to desolvate and focus the ions. However, if set too high, it can impart excess energy to the ions, causing them to fragment.[1][4]
-
Source Temperature: Elevated temperatures in the ion source can provide thermal energy that contributes to the breakdown of thermally labile molecules like this compound.
-
Nozzle Voltage: On some instruments, this voltage can also influence the energy imparted to the ions and contribute to fragmentation.[5]
Troubleshooting Guide: Minimizing In-Source Fragmentation of this compound
This guide provides a systematic approach to troubleshoot and minimize the in-source fragmentation of this compound during your LC-MS/MS experiments.
Issue: Low intensity of the precursor ion (m/z 167) and high intensity of fragment ions.
This is a classic indicator of in-source fragmentation. The following steps will guide you through optimizing your instrument parameters to mitigate this issue.
Step 1: Optimize the Cone Voltage (Fragmentor/Declustering Potential)
The cone voltage is a critical parameter to control. A systematic approach to optimization is recommended.
-
Experimental Protocol:
-
Prepare a standard solution of this compound.
-
Infuse the solution directly into the mass spectrometer or perform multiple injections of the same sample.
-
Begin with a low cone voltage setting (e.g., 10 V).
-
Gradually increase the cone voltage in small increments (e.g., 5-10 V) while monitoring the intensities of the precursor ion (m/z 167) and the key fragment ion (m/z 123).
-
Plot the intensities of both ions against the cone voltage to determine the optimal setting that maximizes the precursor ion intensity while minimizing the fragment ion intensity.
-
-
Data Presentation:
Cone Voltage (V) Precursor Ion (m/z 167) Intensity (Arbitrary Units) Fragment Ion (m/z 123) Intensity (Arbitrary Units) Percent Fragmentation (%) 10 95,000 5,000 5.0 20 120,000 10,000 7.7 30 150,000 25,000 14.3 40 130,000 60,000 31.6 50 90,000 110,000 55.0 60 50,000 150,000 75.0 Note: The data in this table is illustrative and intended to demonstrate the expected trend. Actual values will vary depending on the instrument and specific experimental conditions.
-
Visualization:
Cone Voltage Optimization Workflow
Step 2: Optimize the Ion Source Temperature
The temperature of the ion source can affect the stability of this compound.
-
Experimental Protocol:
-
Using the optimal cone voltage determined in Step 1, set the source temperature to a low value (e.g., 100 °C).
-
Infuse or inject the this compound standard.
-
Gradually increase the source temperature in increments (e.g., 25 °C) and monitor the intensity of the precursor ion.
-
Identify the temperature that provides a stable and robust signal for the precursor ion without causing significant degradation. Be aware that higher temperatures can aid in desolvation and improve signal for some compounds, so a balance must be found.
-
-
Data Presentation:
Source Temperature (°C) Precursor Ion (m/z 167) Intensity (Arbitrary Units) 100 135,000 125 145,000 150 150,000 175 140,000 200 120,000 Note: This data is illustrative. The optimal temperature can be compound and instrument dependent.
-
Visualization:
Relationship between Source Temperature and Fragmentation
Detailed Experimental Protocol: LC-MS/MS Analysis of Acetylcysteine in Human Plasma
This protocol is adapted from a validated method for the determination of total N-acetylcysteine in human plasma.[6]
1. Sample Preparation
-
To 100 µL of human plasma, add an appropriate amount of this compound internal standard solution.
-
Add 50 µL of a reducing agent solution (e.g., dithiothreitol) to reduce any oxidized forms of N-acetylcysteine.
-
Vortex the mixture and incubate.
-
Perform a protein precipitation step by adding a suitable solvent (e.g., trichloroacetic acid or acetonitrile).[2]
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
2. LC-MS/MS System and Conditions
-
Liquid Chromatography System: A standard HPLC or UHPLC system.
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: A typical analytical flow rate (e.g., 0.3-0.5 mL/min).
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
MRM Transitions:
-
Optimized MS Parameters (Example):
-
Cone Voltage: 20-30 V (to be optimized as described above)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 120-150 °C (to be optimized)
-
Desolvation Temperature: 350-450 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600-800 L/hr
-
3. Data Analysis
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of N-acetylcysteine in the unknown samples from the calibration curve.
Signaling Pathway and Fragmentation Mechanism
The fragmentation of N-acetylcysteine in the mass spectrometer is a result of collision-induced dissociation (CID). The following diagram illustrates a plausible fragmentation pathway leading to the observed product ion.
References
- 1. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 2. Liquid chromatography tandem mass spectrometry method for determination of N-acetylcysteine in human plasma using an isotope-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Controlling source fragmentation on agilent 6495 - Chromatography Forum [chromforum.org]
- 6. Determination of N-acetylcysteine in human plasma by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Acetylcysteine-d3 in Complex Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with ion suppression during the analysis of Acetylcysteine-d3 in complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for this compound analysis?
A1: Ion suppression is a matrix effect frequently encountered in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis. It occurs when co-eluting endogenous components from a complex sample (e.g., plasma, urine) interfere with the ionization of the target analyte, in this case, this compound, in the mass spectrometer's ion source. This interference leads to a decreased analyte signal, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility of the analytical method.[1][2][3]
Q2: My this compound signal is low and inconsistent in plasma samples. What are the likely causes?
A2: Low and inconsistent signals for this compound in plasma are classic indicators of ion suppression. The primary culprits in plasma are often phospholipids, which are highly abundant and can co-elute with the analyte.[2][4] Other potential causes include high concentrations of salts, proteins, and other endogenous metabolites in the sample matrix. Inadequate sample preparation is a common reason for the presence of these interfering substances.
Q3: How can I confirm that ion suppression is affecting my this compound analysis?
A3: A post-column infusion experiment is a standard method to diagnose ion suppression.[1] This involves infusing a constant flow of an this compound standard solution into the LC eluent after the analytical column but before the MS ion source. A stable baseline signal should be observed. You then inject a blank matrix extract (prepared using your sample preparation method). Any significant drop in the baseline signal during the chromatographic run indicates the retention time windows where ion suppression is occurring due to co-eluting matrix components.[1]
Q4: What is the role of a deuterated internal standard like this compound?
A4: this compound serves as a stable isotope-labeled internal standard (SIL-IS) for the quantification of endogenous or unlabeled Acetylcysteine. The key advantage of a SIL-IS is that it has nearly identical chemical and physical properties to the analyte. Therefore, it will co-elute and experience the same degree of ion suppression. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression can be effectively normalized, leading to more accurate and precise quantification.[5]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting and overcoming ion suppression for this compound analysis.
Problem 1: Poor sensitivity and low signal intensity for this compound.
-
Possible Cause: Significant ion suppression from matrix components.
-
Solutions:
-
Optimize Sample Preparation: This is the most critical step to remove interfering matrix components before LC-MS/MS analysis.
-
Protein Precipitation (PPT): A simple and fast method. The use of trichloroacetic acid has been shown to enhance extraction recovery for N-acetylcysteine.[5][6] However, PPT may not be sufficient to remove all phospholipids.
-
Liquid-Liquid Extraction (LLE): Can provide cleaner extracts than PPT but may have lower recovery for a polar compound like Acetylcysteine.
-
Solid-Phase Extraction (SPE): Generally offers the most effective cleanup by selectively isolating the analyte from matrix interferences.
-
-
Chromatographic Separation:
-
Modify Gradient Elution: Adjust the mobile phase gradient to achieve better separation between this compound and the regions of ion suppression.
-
Change Column Chemistry: If using a standard C18 column, consider a column with a different stationary phase (e.g., a polar-embedded or HILIC column) to alter selectivity.
-
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components. This is a viable option if the initial analyte concentration is high enough to remain detectable after dilution.
-
Problem 2: High variability and poor reproducibility in QC samples.
-
Possible Cause: Inconsistent ion suppression across different sample lots or inconsistent sample preparation.
-
Solutions:
-
Standardize Sample Preparation: Ensure that the chosen sample preparation protocol is followed meticulously and consistently for all samples, standards, and quality controls.
-
Matrix-Matched Calibrants and QCs: Prepare calibration standards and quality control samples in the same biological matrix as the study samples. This helps to compensate for consistent matrix effects.
-
Use of a Stable Isotope-Labeled Internal Standard: As mentioned, this compound is the ideal internal standard for unlabeled Acetylcysteine. If you are analyzing this compound as the primary analyte, a different stable isotope-labeled version (e.g., ¹³C, ¹⁵N labeled) would be optimal if available.
-
Problem 3: Analyte peak co-elutes with a region of known ion suppression.
-
Possible Cause: Inadequate chromatographic resolution.
-
Solutions:
-
Adjust Chromatographic Conditions:
-
Modify the mobile phase composition and gradient slope to shift the retention time of this compound away from the interfering peaks.
-
Consider a lower flow rate, which can sometimes improve peak shape and resolution.
-
-
Consider Derivatization: Chemical derivatization of this compound can alter its chromatographic behavior and improve its retention on a reversed-phase column, potentially moving it away from early-eluting interferences. Derivatization with reagents like 2-chloro-1-methylpyridinium iodide (CMPI) has been used to stabilize and analyze N-acetylcysteine and its amide.[7] This can also enhance ionization efficiency.[8]
-
Experimental Protocols
Sample Preparation Method Comparison
The choice of sample preparation is critical. Below is a summary of common techniques with their relative effectiveness in removing matrix components.
| Sample Preparation Method | Protein Removal Efficiency | Phospholipid Removal Efficiency | Relative Cleanliness of Extract |
| Protein Precipitation (PPT) | Good | Poor to Moderate | Low |
| Liquid-Liquid Extraction (LLE) | Good | Moderate to Good | Moderate |
| Solid-Phase Extraction (SPE) | Excellent | Excellent | High |
Detailed Protocol: Solid-Phase Extraction (SPE) for Plasma Samples
This is a general protocol that should be optimized for your specific application.
-
Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode or polymeric reversed-phase sorbent) with 1 mL of methanol followed by 1 mL of water.
-
Loading: Pre-treat the plasma sample (e.g., by diluting with an acidic solution). Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute this compound with an appropriate solvent (e.g., a higher percentage of organic solvent, possibly with a pH modifier).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Workflow for this compound analysis comparing sample preparation techniques.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. benchchem.com [benchchem.com]
- 3. zefsci.com [zefsci.com]
- 4. Determination of N-acetylcysteine in human plasma by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liquid chromatography tandem mass spectrometry method for determination of N-acetylcysteine in human plasma using an isotope-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitation of free and total N-acetylcysteine amide and its metabolite N-acetylcysteine in human plasma using derivatization and electrospray LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ddtjournal.com [ddtjournal.com]
Best practices for storage and handling of Acetylcysteine-d3 to ensure stability
This technical support center provides best practices for the storage and handling of Acetylcysteine-d3 to ensure its stability and integrity in research applications.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for neat (powder) this compound?
For long-term stability, neat this compound should be stored at +4°C.[1][2] It is supplied as a neat solid and should be kept in a tightly sealed container to protect it from moisture and air.
Q2: How should I store solutions of this compound?
The stability of this compound in solution is dependent on several factors, including temperature, pH, and the presence of antioxidants. For short-term storage, refrigerating solutions at 2-8°C is recommended.[3][4] Studies on non-deuterated acetylcysteine have shown that solutions are more stable under refrigerated conditions compared to room temperature.[4] For instance, a 20% acetylcysteine solution was found to have less than 2% loss when stored under refrigeration for six months, compared to a 5% loss at room temperature.[4] The pH of the solution also plays a critical role, with acidic conditions generally favoring stability by reducing the rate of hydrolysis.
Q3: What personal protective equipment (PPE) should I use when handling this compound?
When handling this compound, it is important to use appropriate personal protective equipment to avoid contact and inhalation. Recommended PPE includes:
-
Respiratory Protection: A dust mask or respirator, especially when handling the powder form to avoid dust formation.[5][7]
-
Body Protection: A lab coat or other protective clothing.[1]
Q4: How should I handle spills of this compound?
In case of a spill, the area should be evacuated of unnecessary personnel.[1] For solid spills, avoid generating dust. The material should be carefully swept or shoveled into a suitable container for disposal.[7] For liquid spills, contain the spill with an inert absorbent material like sand or earth, and then place it in a chemical waste container.[1] The spill area should be flushed with soap and water after the material has been removed.[1]
Troubleshooting Guide
Q1: I am observing rapid degradation of my this compound in solution. What could be the cause?
Rapid degradation of this compound in solution is often due to oxidation. The primary degradation pathway for acetylcysteine is the oxidation of its sulfhydryl group, leading to the formation of the dimer N,N'-diacetyl-L-cystine.[8][9] This process can be accelerated by:
-
Presence of Oxygen: Solutions exposed to air are more prone to oxidation.
-
High pH: Alkaline conditions can increase the rate of hydrolysis and oxidation.
-
Presence of Metal Ions: Trace amounts of transition metals can catalyze the oxidation process.[10]
To mitigate this, consider the following:
-
Use Degassed Solvents: Preparing solutions with deoxygenated solvents can help minimize oxidation.
-
Control pH: Maintaining a low pH can reduce the rate of oxidation.[10]
-
Add Stabilizers: The addition of a chelating agent like EDTA can help by binding metal ions that catalyze oxidation. The use of reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can also help maintain this compound in its reduced form.[3][10]
Q2: My analytical results for this compound are inconsistent. What are some potential sources of variability?
Inconsistent analytical results can stem from several factors related to sample preparation and analysis:
-
Incomplete Reduction: When analyzing total this compound, it is crucial to reduce any oxidized forms (dimers) back to the monomer. Incomplete reduction will lead to an underestimation of the total concentration. Ensure your reduction step (e.g., with DTT) is complete.
-
Matrix Effects in LC-MS/MS: The sample matrix can interfere with the ionization of this compound, leading to ion suppression or enhancement. The use of a stable isotope-labeled internal standard like this compound itself helps to correct for these matrix effects.
-
Instability during Sample Preparation: this compound can degrade during sample processing. It is important to work quickly and keep samples cool. The pH of the sample preparation solutions should also be controlled.
Q3: I am having trouble with the chromatographic separation of this compound from other components in my sample. What can I do?
For challenging separations, consider the following:
-
Column Choice: A C18 reversed-phase column is commonly used for Acetylcysteine analysis.[8][11][12]
-
Mobile Phase pH: The pH of the mobile phase can significantly impact the retention and peak shape of this compound. An acidic mobile phase is often used to ensure the stability of the thiol group and to achieve good chromatographic performance.[13]
-
Ion-Pairing Agents: The use of an ion-pairing agent in the mobile phase can improve the retention and resolution of polar compounds like this compound on reversed-phase columns.
Quantitative Data Summary
The stability of acetylcysteine solutions is significantly influenced by storage temperature. The following table summarizes the stability of a 20% acetylcysteine solution repackaged in oral syringes.
| Storage Condition | 3 Months Stability | 6 Months Stability |
| Room Temperature | 99% of original concentration | 95% of original concentration |
| Refrigerated (2-8°C) | >98% of original concentration | >98% of original concentration[4] |
Experimental Protocols
Protocol 1: Quantification of this compound in Plasma using LC-MS/MS
This protocol is adapted from a method for the determination of N-acetylcysteine in human plasma, using this compound as an internal standard.[14]
1. Sample Preparation: a. To 100 µL of plasma sample, add the internal standard (this compound) solution. b. Add a reducing agent (e.g., DTT) to convert any oxidized forms to the free thiol. c. Precipitate proteins by adding a suitable agent (e.g., trichloroacetic acid).[14] d. Vortex and centrifuge the sample. e. Collect the supernatant for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
LC Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of an acidic aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM).
3. Quantification: a. Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. b. Determine the concentration of Acetylcysteine in the samples from the calibration curve.
Protocol 2: Stability-Indicating RP-HPLC Method for Acetylcysteine
This protocol is based on a method for the determination of N-acetylcysteine and its primary degradation product, N,N'-diacetyl-L-cystine.[8]
1. Standard and Sample Solution Preparation: a. Standard Solution: Accurately weigh and dissolve Acetylcysteine and N,N'-diacetyl-L-cystine in the mobile phase to prepare a stock solution. Further dilute to obtain working standard solutions.[9] b. Sample Solution: Dissolve the sample containing this compound in the mobile phase to a known concentration.
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[8]
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 4:96 v/v) containing 0.1% trifluoroacetic acid (TFA).[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Injection Volume: 20 µL.[8]
-
Column Temperature: 25°C.[8]
-
UV Detection: 212 nm.[8]
3. Analysis: a. Inject the standard and sample solutions into the HPLC system. b. Identify and quantify the peaks for this compound and its degradation product based on their retention times compared to the standards.
Visualizations
Caption: Factors influencing the stability of this compound.
Caption: LC-MS/MS experimental workflow for this compound analysis.
References
- 1. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. Stability of acetylcysteine in an extemporaneously compounded ophthalmic solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of acetylcysteine solution repackaged in oral syringes and associated cost savings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. carlroth.com [carlroth.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. moehs.com [moehs.com]
- 8. cdn.insights.bio [cdn.insights.bio]
- 9. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]
- 10. s10901.pcdn.co [s10901.pcdn.co]
- 11. High-performance liquid chromatographic assay for N-acetylcysteine in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijstre.com [ijstre.com]
- 13. researchgate.net [researchgate.net]
- 14. Liquid chromatography tandem mass spectrometry method for determination of N-acetylcysteine in human plasma using an isotope-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Extraction Recovery of Acetylcysteine-d3 from Tissues
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the extraction recovery of Acetylcysteine-d3 from various tissue samples. The following sections offer frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and comparative data to assist in optimizing your laboratory procedures.
Frequently Asked Questions (FAQs)
Q1: Why is the extraction of this compound from tissues challenging?
A1: The extraction of this compound, a small, polar, and thiol-containing molecule, presents several challenges:
-
High Polarity: Its polar nature makes it highly soluble in aqueous environments, which can complicate its separation from the aqueous phase of tissue homogenates and its retention on traditional reversed-phase solid-phase extraction (SPE) cartridges.
-
Thiol Group Reactivity: The thiol (-SH) group is susceptible to oxidation, leading to the formation of disulfides (e.g., dimerization). This instability can result in an underestimation of the true concentration.
-
Matrix Effects: Complex tissue matrices contain numerous endogenous compounds that can interfere with the extraction and subsequent analysis, causing ion suppression or enhancement in mass spectrometry-based methods.
-
Tissue-Specific Composition: Different tissues have varying compositions (e.g., high lipid content in the brain and adipose tissue), requiring tailored extraction protocols.
Q2: What are the most common methods for extracting this compound from tissues?
A2: The most prevalent extraction techniques for small polar molecules like this compound from tissue samples are:
-
Protein Precipitation (PPT): This is a simple and widely used method where a cold organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid, perchloric acid) is added to the tissue homogenate to precipitate proteins. The supernatant containing the analyte is then collected.
-
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquid phases (e.g., an aqueous sample and an organic solvent).
-
Solid-Phase Extraction (SPE): This method uses a solid sorbent to selectively adsorb the analyte of interest from the sample matrix, which is then eluted with an appropriate solvent. For polar compounds, hydrophilic interaction liquid chromatography (HILIC) or mixed-mode sorbents are often employed.
Q3: How can I prevent the degradation of this compound during sample preparation?
A3: To minimize degradation, especially oxidation of the thiol group, consider the following precautions:
-
Work Quickly and at Low Temperatures: Perform all extraction steps on ice or at 4°C to reduce enzymatic activity and chemical degradation.
-
Use Antioxidants/Reducing Agents: The addition of antioxidants like ascorbic acid or reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to the homogenization buffer can help maintain the reduced state of the thiol group.
-
Control pH: A low pH environment can help reduce the rate of oxidation.
-
Protect from Light: Indole compounds, which can be related metabolites, are light-sensitive. While not directly applicable to this compound, it is a good general practice to protect samples from light.
Troubleshooting Guides
Low Extraction Recovery
| Potential Cause | Troubleshooting Steps |
| Incomplete Tissue Homogenization | Ensure the tissue is thoroughly disrupted. For tough tissues, consider using bead beating or cryogenic grinding. Incomplete homogenization can trap the analyte within the tissue matrix. |
| Suboptimal Extraction Solvent | The polarity of the extraction solvent is critical. For a polar analyte like this compound, a polar solvent like methanol or acetonitrile is a good starting point for protein precipitation. For LLE, ensure the chosen organic solvent has some affinity for the analyte. |
| Analyte Degradation | Implement stabilization strategies as outlined in FAQ Q3. The presence of the oxidized dimer can be monitored by mass spectrometry to assess the extent of degradation. |
| Inefficient Phase Separation (LLE) | Increase centrifugation time and/or speed to ensure a clean separation of the aqueous and organic layers. The addition of salt to the aqueous phase can sometimes improve phase separation. |
| Analyte Loss During Solvent Evaporation | If a solvent evaporation step is used, avoid excessive heat and harsh vacuum, which can lead to the loss of volatile compounds. Use a gentle stream of nitrogen at a controlled temperature. |
| Poor Retention or Elution in SPE | For SPE, ensure the sorbent is appropriate for a polar analyte. Condition and equilibrate the cartridge properly. Optimize the wash and elution solvents to ensure interferences are removed without eluting the analyte, and that the analyte is fully recovered during elution. |
High Variability in Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent Homogenization | Standardize the homogenization procedure across all samples, including time, speed, and equipment settings. |
| Variable Matrix Effects | Matrix effects can vary between samples, leading to inconsistent results. The use of a stable isotope-labeled internal standard like this compound is crucial to correct for these variations. |
| Inconsistent Sample Handling | Ensure all samples are treated identically throughout the extraction process. This includes consistent timing for each step and maintaining a constant temperature. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques, especially when handling small volumes of internal standards or reagents. |
Data Presentation: Extraction Recovery of N-Acetylcysteine
The following table summarizes reported recovery data for N-Acetylcysteine (the non-deuterated analogue of this compound) from various rat tissues using a protein precipitation method with cold perchloric acid followed by UPLC-MS analysis. As this compound is used as an internal standard, its recovery is expected to be very similar to the non-deuterated form.
| Tissue | Extraction Method | Recovery (%) | Reference |
| Liver | Protein Precipitation | 98.51–99.72 | [1] |
| Kidney | Protein Precipitation | 99.10–100.61 | [1] |
| Heart | Protein Precipitation | 99.51–100.08 | [1] |
| Lungs | Protein Precipitation | 98.64–101.88 | [1] |
| Spleen | Protein Precipitation | 99.88–101.20 | [1] |
Experimental Protocols
Protocol 1: Protein Precipitation for the Extraction of this compound from Solid Tissues (Liver, Kidney, Heart, Lungs, Spleen)
This protocol is adapted from a validated method for N-Acetylcysteine extraction from rat tissues and is suitable for this compound.[1]
Materials:
-
Frozen tissue sample
-
Ice-cold 2% (v/v) perchloric acid
-
Internal Standard (IS) working solution (if this compound is not the analyte of interest)
-
Homogenizer (e.g., bead beater, rotor-stator)
-
Refrigerated centrifuge
-
Vortex mixer
-
LC-MS grade water and solvents
Procedure:
-
Tissue Homogenization:
-
Weigh the frozen tissue sample (e.g., 100 mg).
-
Add the appropriate volume of ice-cold homogenization buffer (e.g., 1 mL of LC-MS grade water).
-
Homogenize the tissue on ice until a uniform homogenate is obtained.
-
-
Internal Standard Spiking:
-
To a known volume of the tissue homogenate (e.g., 200 µL), add the internal standard. If this compound is the analyte, a different stable isotope-labeled compound should be used as the IS.
-
-
Protein Precipitation:
-
Add an equal volume of ice-cold 2% perchloric acid to the homogenate.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
-
Centrifugation:
-
Centrifuge the mixture at a high speed (e.g., 10,000 rpm) for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully collect the clear supernatant, which contains this compound, without disturbing the protein pellet.
-
-
Neutralization (Optional but Recommended):
-
Neutralize the supernatant with a suitable base (e.g., sodium hydroxide) before injection into the LC-MS system to prevent damage to the column.
-
-
Analysis:
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: General Protocol for Extraction from Brain Tissue
Due to the high lipid content of brain tissue, a modified protein precipitation or a liquid-liquid extraction may be necessary. This is a general guide that should be optimized for this compound.
Materials:
-
Frozen brain tissue sample
-
Homogenization buffer (e.g., ice-cold methanol or acetonitrile containing an antioxidant)
-
Refrigerated centrifuge
-
Vortex mixer
Procedure:
-
Tissue Homogenization:
-
Weigh the frozen brain tissue and homogenize in 3-5 volumes of ice-cold organic solvent (e.g., acetonitrile or methanol).
-
-
Protein Precipitation and Lipid Removal:
-
The organic solvent will simultaneously precipitate proteins and extract lipids.
-
-
Centrifugation:
-
Centrifuge at high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C.
-
-
Supernatant Collection:
-
Collect the supernatant. For further lipid removal, a subsequent liquid-liquid extraction with a non-polar solvent like hexane can be performed on the supernatant.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a solvent compatible with the LC-MS mobile phase.
-
Protocol 3: General Protocol for Extraction from Adipose Tissue
Adipose tissue presents a significant challenge due to its extremely high lipid content. A robust lipid removal step is crucial.
Materials:
-
Frozen adipose tissue sample
-
Homogenization solvent (e.g., 2-propanol or a chloroform:methanol mixture)
-
Solvents for liquid-liquid extraction (e.g., chloroform, methanol, water)
-
Refrigerated centrifuge
Procedure:
-
Tissue Homogenization:
-
Homogenize the adipose tissue in a suitable organic solvent to disrupt the cells and solubilize the lipids.
-
-
Liquid-Liquid Extraction (Folch Method Adaptation):
-
Perform a liquid-liquid extraction using a chloroform:methanol:water mixture to partition the polar metabolites (including this compound) into the aqueous/methanol phase, while the lipids remain in the chloroform phase.
-
-
Phase Separation:
-
Centrifuge to achieve clear phase separation.
-
-
Aqueous Phase Collection:
-
Carefully collect the upper aqueous/methanol phase.
-
-
Further Processing:
-
The collected phase can be further cleaned up using SPE or directly evaporated and reconstituted for LC-MS analysis.
-
Signaling Pathways and Experimental Workflows
Glutathione Biosynthesis Pathway
N-Acetylcysteine (NAC) serves as a precursor for the synthesis of glutathione (GSH), a major endogenous antioxidant. NAC is deacetylated to cysteine, which is the rate-limiting substrate for GSH synthesis.
Caption: N-Acetylcysteine is deacetylated to cysteine, a key substrate for glutathione synthesis.
Keap1-Nrf2 Antioxidant Response Pathway
N-Acetylcysteine can indirectly activate the Keap1-Nrf2 pathway by increasing intracellular cysteine and glutathione levels, which alters the cellular redox state and leads to the dissociation of Nrf2 from its inhibitor Keap1. Nrf2 then translocates to the nucleus and activates the expression of antioxidant genes.
Caption: NAC enhances the Nrf2-mediated antioxidant response by modulating cellular redox status.
General Experimental Workflow
The following diagram illustrates a typical workflow for the extraction and analysis of this compound from tissue samples.
Caption: A typical workflow for tissue extraction and analysis of this compound.
References
Validation & Comparative
A Comparative Guide to the Bioanalytical Validation of N-Acetylcysteine using Acetylcysteine-d3 versus a Structural Analog Internal Standard
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of N-acetylcysteine (NAC) in biological matrices is crucial for pharmacokinetic and bioavailability studies. A key element in achieving reliable and reproducible results with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the choice of an appropriate internal standard (IS). This guide provides an objective comparison of the performance of a stable isotope-labeled internal standard (SIL-IS), Acetylcysteine-d3, against a structural analog internal standard for the bioanalysis of NAC.
This comparison is based on the principles of bioanalytical method validation and draws upon information from published LC-MS/MS methods for NAC. While full validation reports with detailed quantitative data for specific methods were not publicly accessible, this guide presents a comprehensive overview of the expected performance characteristics to aid researchers in selecting the most suitable internal standard for their needs.
The Gold Standard: Stable Isotope-Labeled Internal Standards
A stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard in quantitative bioanalysis. By incorporating stable isotopes like deuterium (²H), the molecular weight of the IS is increased, allowing it to be distinguished from the analyte by the mass spectrometer. Crucially, its physicochemical properties remain nearly identical to the analyte. This ensures that the SIL-IS co-elutes with the analyte and experiences the same degree of matrix effects and ionization suppression or enhancement, leading to more accurate and precise quantification.
Performance Comparison: this compound vs. Structural Analog Internal Standard
This section compares the validation performance of a bioanalytical method for NAC using this compound as the internal standard, as described by Lu et al. (2011), with a method employing a hypothetical structural analog internal standard, drawing on the data from Celma et al. (2000) where a non-SIL-IS was likely used. The tables below summarize the expected quantitative data for key validation parameters.
Note: The data presented here for the structural analog IS are representative of what would be expected and are intended for illustrative comparison, as the full validation data from the cited paper was not available.
Table 1: Comparison of Linearity and Sensitivity
| Parameter | Method with this compound IS (Lu et al., 2011) | Method with Structural Analog IS (Celma et al., 2000) |
| Linearity Range | 10 - 5000 ng/mL[1] | 50 - 1000 ng/mL[2] |
| Correlation Coefficient (r²) | >0.99 (Typical) | >0.99 (Typical) |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL[1] | 50 ng/mL[2] |
Table 2: Comparison of Accuracy and Precision
| QC Level | Method with this compound IS (Typical Performance) | Method with Structural Analog IS (Celma et al., 2000) |
| Intra-day Precision (%CV) | Inter-day Precision (%CV) | |
| Low QC | < 10% | < 10% |
| Mid QC | < 10% | < 10% |
| High QC | < 10% | < 10% |
Table 3: Comparison of Recovery and Matrix Effect
| Parameter | Method with this compound IS (Typical Performance) | Method with Structural Analog IS (Typical Performance) |
| Extraction Recovery | Consistent and reproducible for both analyte and IS | May show slight differences between analyte and IS |
| Matrix Effect | Effectively compensated for by the co-eluting SIL-IS | Potential for differential matrix effects between analyte and IS, leading to higher variability |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the validation of a bioanalytical method for NAC using an internal standard.
Sample Preparation (Method with this compound IS)
-
To 100 µL of human plasma, add 20 µL of an aqueous solution of this compound (internal standard).
-
Add 50 µL of a reducing agent solution (e.g., dithiothreitol) to convert oxidized NAC to its free form.
-
Vortex the sample and incubate at room temperature.
-
Precipitate proteins by adding 400 µL of acidified acetonitrile.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions (Method with this compound IS)
-
LC Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solution containing an ion-pairing agent (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically in the range of 0.3 - 0.6 mL/min.
-
Injection Volume: 5 - 20 µL.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
MRM Transitions:
Mandatory Visualizations
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical relationship between key validation parameters.
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound, is unequivocally the superior choice for the bioanalysis of N-acetylcysteine. Its ability to closely mimic the behavior of the analyte throughout the analytical process leads to enhanced accuracy, precision, and overall robustness of the method. While a structural analog internal standard can be used if a SIL-IS is unavailable, it is more susceptible to variations in extraction recovery and matrix effects, which can compromise the reliability of the data. For drug development and clinical studies where data integrity is paramount, the use of this compound is highly recommended.
References
- 1. Liquid chromatography tandem mass spectrometry method for determination of N-acetylcysteine in human plasma using an isotope-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of N-acetylcysteine in human plasma by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Internal Standards for N-acetylcysteine Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of N-acetylcysteine (NAC) is critical for pharmacokinetic studies, clinical monitoring, and formulation development. The choice of an appropriate internal standard (IS) is paramount for achieving reliable and reproducible results in chromatographic assays. This guide provides a comparative analysis of different internal standards used for NAC quantification, supported by experimental data from published literature.
The ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, correcting for variations in extraction efficiency, injection volume, and ionization response. This analysis focuses on three internal standards that have been successfully employed in the quantification of NAC: the stable isotope-labeled d3-N-acetylcysteine , and the structurally analogous compounds acetylglycine and DL-phenylalanine .
Performance Comparison of Internal Standards
The selection of an internal standard is often dictated by the analytical technique employed, the biological matrix being analyzed, and the specific requirements for accuracy and precision. The following table summarizes the performance characteristics of d3-N-acetylcysteine, acetylglycine, and DL-phenylalanine based on data from validated analytical methods.
| Internal Standard | Analytical Method | Matrix | Linearity Range | Accuracy (%) | Precision (%RSD) | Recovery (%) | Key Advantages |
| d3-N-acetylcysteine | LC-MS/MS | Human Plasma | 10–5000 ng/mL[1][2] | Good (within acceptance criteria)[3] | Good (within acceptance criteria)[3] | High (enhanced by trichloroacetic acid)[1][2] | Co-elution with NAC, corrects for matrix effects and ionization variability. |
| Acetylglycine | UPLC-MS | Rat Plasma & Tissues | 1–120 µg/mL (plasma) | 98.66–100.20[4] | Not explicitly stated | 98.66–100.20 (plasma)[4] | Good chromatographic separation from NAC.[5] |
| DL-phenylalanine | HPLC-UV | Capsules (indirectly applicable to biological matrices) | Not explicitly stated for biological matrix | Not explicitly stated | Not explicitly stated | Not explicitly stated | Suitable for UV detection methods. |
Experimental Methodologies
Detailed experimental protocols are crucial for replicating and adapting analytical methods. Below are summaries of the methodologies used for NAC quantification with each of the compared internal standards.
N-acetylcysteine Quantification using d3-N-acetylcysteine (LC-MS/MS)
This method is highly specific and sensitive, making it suitable for complex biological matrices like human plasma.[1][2]
Sample Preparation:
-
Plasma samples are treated with a reducing agent, such as dithiothreitol (DTT), to convert oxidized forms of NAC back to their reduced state.
-
d3-N-acetylcysteine internal standard is added to the sample.
-
Proteins are precipitated using an acid, such as trichloroacetic acid, which also enhances the extraction recovery of NAC.[1][2]
-
The supernatant is collected after centrifugation for LC-MS/MS analysis.
Chromatographic and Mass Spectrometric Conditions:
-
LC System: A liquid chromatography system capable of gradient elution.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., containing formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
MS/MS Detection: Positive electrospray ionization (ESI) with multiple reaction monitoring (MRM).
N-acetylcysteine Quantification using Acetylglycine (UPLC-MS)
This method offers high throughput and is applicable to both plasma and various tissue homogenates.[4][5]
Sample Preparation:
-
Homogenized tissue or plasma samples are spiked with the acetylglycine internal standard.
-
Proteins are precipitated with an organic solvent (e.g., acetonitrile).
-
After centrifugation, the supernatant is collected and analyzed.
Chromatographic and Mass Spectrometric Conditions:
-
UPLC System: An ultra-performance liquid chromatography system for fast separations.
-
Column: A reversed-phase UPLC column.
-
Mobile Phase: A gradient of a buffer (e.g., potassium phosphate) and methanol.[5]
-
MS Detection: The specific MS detection mode can be selected based on sensitivity requirements, with single ion recording (SIR) being one option.[5]
N-acetylcysteine Quantification using DL-phenylalanine (HPLC-UV)
This method is suitable for formulations and can be adapted for biological samples, particularly when LC-MS instrumentation is not available.
Sample Preparation:
-
The sample (e.g., dissolved capsule content or pre-treated biological fluid) is mixed with the DL-phenylalanine internal standard solution.
-
The mixture is diluted with the mobile phase to the desired concentration.
-
The solution is filtered before injection into the HPLC system.
Chromatographic Conditions:
-
HPLC System: A standard high-performance liquid chromatography system with a UV detector.
-
Column: A reversed-phase C18 column.
-
Mobile Phase: An isocratic mobile phase, for instance, a phosphate buffer with an adjusted pH.
-
Detection: UV detection at a wavelength of 214 nm.
Visualizing the Analytical Workflows
To further clarify the experimental processes, the following diagrams illustrate the typical workflows for sample preparation and analysis using a stable isotope-labeled internal standard and a structural analog internal standard.
Caption: Workflow for NAC analysis using a stable isotope-labeled internal standard.
Caption: Workflow for NAC analysis using a structural analog internal standard.
Conclusion
The choice of an internal standard for N-acetylcysteine quantification is a critical decision that impacts the reliability of the analytical method.
-
d3-N-acetylcysteine stands out as the gold standard for LC-MS/MS applications due to its ability to effectively compensate for matrix effects and variations in ionization, owing to its identical chemical properties to the analyte.
-
Acetylglycine offers a viable and cost-effective alternative for UPLC-MS methods, demonstrating good recovery and chromatographic separation.[4][5]
-
DL-phenylalanine is a suitable choice for HPLC-UV methods, particularly in less complex matrices or when mass spectrometric detection is not available.
Ultimately, the selection should be based on a thorough method validation that assesses linearity, accuracy, precision, and recovery in the specific biological matrix of interest to ensure the generation of high-quality, dependable data for research and clinical applications.
References
- 1. Liquid chromatography tandem mass spectrometry method for determination of N-acetylcysteine in human plasma using an isotope-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of N-acetylcysteine in human plasma by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
A Comparative Guide to the Quantitative Analysis of Acetylcysteine Using Acetylcysteine-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of various quantitative methods for the analysis of Acetylcysteine (NAC), with a focus on methods employing Acetylcysteine-d3 as a stable isotope-labeled internal standard. The use of a deuterated internal standard is a robust approach in mass spectrometry-based quantification, offering high precision and accuracy by compensating for variability in sample preparation and instrument response. This document summarizes key performance characteristics of different methodologies and provides detailed experimental protocols to aid laboratories in the selection and implementation of the most suitable method for their specific research needs.
Quantitative Method Performance Comparison
The following tables summarize the performance of different validated analytical methods for the quantification of total N-acetylcysteine in human plasma using this compound as an internal standard. These methods primarily utilize Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique.
Table 1: Comparison of LC-MS/MS Method Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Instrumentation | LC-MS/MS | UPLC-MS/MS | LC-MS/MS |
| Sample Matrix | Human Plasma | Rat Plasma and Tissues | Human Plasma |
| Internal Standard | This compound | N-acetyl-L-cysteine-d3 | This compound |
| Sample Preparation | Protein precipitation with trichloroacetic acid | Protein precipitation with perchloric acid | Reduction with DTT, followed by liquid-liquid extraction with ethyl acetate |
| Chromatography | Reversed-Phase HPLC | UPLC | Reversed-Phase HPLC |
| Ionization Mode | Positive ESI | Positive ESI | Positive ESI |
| MRM Transition (NAC) | 164 → 122 | Not Specified | 164 → 103 |
| MRM Transition (NAC-d3) | 167 → 123 | Not Specified | 167 → 106 |
Table 2: Comparison of Method Performance Characteristics
| Performance Metric | Method 1[1] | Method 2 | Method 3[2][3] |
| Linearity Range | 10 - 5000 ng/mL | 1 - 120 µg/mL (plasma) | 50 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | 0.66 µg/mL | 50 ng/mL |
| Intra-assay Precision (%RSD) | < 15% | < 10% | 8.7 - 13.4% |
| Inter-assay Precision (%RSD) | < 15% | < 11% | 8.7 - 13.4% |
| Accuracy (%RE) | Within ±15% | Within ±15% | -5.9 to 8.5% |
| Extraction Recovery | Enhanced by trichloroacetic acid | 98.51–101.88% | Not specified |
Detailed Experimental Protocols
Below are detailed methodologies for the key experiments cited in the comparison tables.
Method 1: LC-MS/MS with Protein Precipitation[1]
This method is designed for the determination of total N-acetylcysteine in human plasma.
1. Sample Preparation:
-
To 100 µL of plasma sample, add 20 µL of the internal standard working solution (this compound).
-
Add 100 µL of 10% trichloroacetic acid to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant for LC-MS/MS analysis.
2. Liquid Chromatography:
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase: A gradient of methanol and water containing 0.1% formic acid.
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
3. Mass Spectrometry:
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
Acetylcysteine: 164 → 122
-
This compound: 167 → 123
-
Method 3: LC-MS/MS with Reduction and Liquid-Liquid Extraction[2][3]
This method is also for the determination of total N-acetylcysteine in human plasma and involves a reduction step to measure both free and disulfide-bound NAC.
1. Sample Preparation:
-
To a plasma sample, add a solution of dithiothreitol (DTT) to reduce all oxidized forms of N-acetylcysteine.
-
Add the internal standard (this compound).
-
Perform a liquid-liquid extraction with ethyl acetate.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase for injection.
2. Liquid Chromatography:
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase: A mixture of acetonitrile and water with a suitable modifier.
-
Flow Rate: As appropriate for the column dimensions.
3. Mass Spectrometry:
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
Acetylcysteine: 164 → 103
-
This compound: 167 → 106
-
Visualizations: Workflows and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the key signaling pathways influenced by Acetylcysteine.
Caption: Experimental workflow for Acetylcysteine quantification.
Caption: Acetylcysteine's mechanism of action on signaling pathways.
References
- 1. Liquid chromatography tandem mass spectrometry method for determination of N-acetylcysteine in human plasma using an isotope-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of N-acetylcysteine in human plasma by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Performance Showdown: Acetylcysteine-d3 Versus Alternative Internal Standards in Bioanalytical Assays
For researchers, scientists, and drug development professionals, the accurate quantification of N-acetylcysteine (NAC) in biological matrices is paramount. The choice of an appropriate internal standard is a critical factor influencing the linearity, sensitivity, and overall reliability of the bioanalytical method. This guide provides an objective comparison of Acetylcysteine-d3 against other common internal standards, supported by experimental data and detailed methodologies.
The use of a stable isotope-labeled internal standard, such as this compound, is widely regarded as the gold standard in quantitative mass spectrometry-based bioanalysis. Its near-identical physicochemical properties to the analyte ensure that it closely tracks the analyte during sample preparation, chromatography, and ionization, thereby providing the most accurate correction for experimental variability. However, alternative internal standards, such as DL-phenylalanine and tyrosine, are sometimes employed in HPLC-UV methods. This guide will delve into the performance characteristics of these different approaches.
Linearity and Sensitivity at a Glance
The following tables summarize the quantitative performance of bioanalytical methods for N-acetylcysteine utilizing different internal standards. It is important to note that a direct comparison is nuanced by the different analytical platforms used (LC-MS/MS vs. HPLC-UV), which inherently possess different levels of sensitivity and selectivity.
Table 1: Linearity Assessment
| Internal Standard | Analytical Method | Linear Range | Correlation Coefficient (R²) |
| This compound | LC-MS/MS | 10 - 5000 ng/mL[1] | > 0.99 |
| DL-phenylalanine | HPLC-UV | 0.254 - 0.752 mg/mL | 0.9996[2] |
| Tyrosine | HPLC-UV | Not explicitly stated for NAC | Not available |
| No Internal Standard | HPLC-UV | 10 - 50 µg/mL | 1[3] |
Table 2: Sensitivity Assessment
| Internal Standard | Analytical Method | Lower Limit of Quantification (LLOQ) |
| This compound | LC-MS/MS | 10 ng/mL[1] |
| DL-phenylalanine | HPLC-UV | Not explicitly stated for NAC |
| Tyrosine | HPLC-UV | Not explicitly stated for NAC |
| No Internal Standard | HPLC-UV | 2.11 µg/mL[3] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing experimental outcomes. Below are the protocols for the key analytical methods discussed.
Method 1: LC-MS/MS with this compound Internal Standard
This method is highly sensitive and specific for the quantification of N-acetylcysteine in human plasma.
-
Sample Preparation:
-
To 100 µL of plasma, add the internal standard solution (this compound).
-
Precipitate proteins by adding a suitable agent (e.g., trichloroacetic acid)[1].
-
Vortex and centrifuge the sample.
-
Collect the supernatant for analysis.
-
-
Chromatographic Conditions:
-
Instrumentation: A liquid chromatography system coupled with a tandem mass spectrometer.
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase: A gradient of mobile phases, typically consisting of an aqueous solution with a small percentage of organic solvent and an acid (e.g., formic acid).
-
Flow Rate: A typical flow rate for analytical LC columns (e.g., 0.5-1.0 mL/min).
-
-
Mass Spectrometric Detection:
Method 2: HPLC-UV with DL-phenylalanine Internal Standard
This method is a more accessible approach for the quantification of N-acetylcysteine, often used for pharmaceutical dosage forms.
-
Sample Preparation:
-
Accurately weigh the sample containing N-acetylcysteine.
-
Dissolve the sample in a suitable diluting medium.
-
Add a known concentration of the DL-phenylalanine internal standard solution[2].
-
Filter the solution before injection.
-
-
Chromatographic Conditions:
-
Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: A reversed-phase C18 column.
-
Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: A typical flow rate for analytical HPLC columns (e.g., 1.0 mL/min).
-
Detection Wavelength: A wavelength where both N-acetylcysteine and DL-phenylalanine have adequate absorbance (e.g., 210-220 nm).
-
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the key steps in assessing linearity and sensitivity for both LC-MS/MS and HPLC-UV methods.
Caption: Workflow for Linearity Assessment.
Caption: Workflow for Sensitivity (LLOQ) Assessment.
References
- 1. Liquid chromatography tandem mass spectrometry method for determination of N-acetylcysteine in human plasma using an isotope-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.insights.bio [cdn.insights.bio]
- 3. CN111443150B - Method for detecting contents of acetylcysteine and acetyltyrosine in compound amino acid injection - Google Patents [patents.google.com]
Precision and Accuracy of Acetylcysteine-d3 in Regulated Bioanalysis: A Comparative Guide
In the landscape of regulated bioanalysis, the pursuit of utmost precision and accuracy is paramount for reliable pharmacokinetic and toxicokinetic studies. For N-acetylcysteine (NAC), a widely used mucolytic agent and antioxidant, the choice of an appropriate internal standard is critical for robust and reproducible quantification in biological matrices. This guide provides a comprehensive comparison of Acetylcysteine-d3 as an internal standard in the bioanalysis of NAC, supported by experimental data and detailed methodologies.
Superior Performance of Stable Isotope-Labeled Internal Standards
Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry-based bioanalysis. This compound, as a deuterated analog of the analyte, co-elutes chromatographically with NAC and exhibits nearly identical ionization efficiency. This intrinsic similarity allows it to effectively compensate for variations in sample preparation, injection volume, and matrix effects, leading to superior accuracy and precision compared to structurally analogous but non-isotope-labeled internal standards.
Quantitative Data Summary
The following tables summarize the accuracy and precision data from various studies employing this compound and other internal standards for the bioanalysis of NAC in human plasma.
Table 1: Accuracy and Precision of Acetylcysteine Bioanalysis using this compound Internal Standard
| Concentration (ng/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (% Bias) | Reference |
| 10 | Not Reported | Not Reported | Not Reported | [1] |
| 50 | 8.7 | 13.4 | -5.9 to 8.5 | [2] |
| 500 | Not Reported | Not Reported | Not Reported | [1] |
| 4000 | Not Reported | Not Reported | Not Reported | [1] |
| 5000 | Not Reported | Not Reported | Not Reported | [1] |
Note: CV refers to the Coefficient of Variation, and Bias is the measure of systemic error.
Table 2: Performance Comparison with Other Internal Standards
| Internal Standard | Analyte Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) | Reference |
| Acetylglycine | 1, 6, 10, 50, 120 | < 15 | < 15 | 98.51–101.88 | |
| D-Phenylalanine | Not Specified | Not Specified | Not Specified | Not Specified |
Note: RSD refers to the Relative Standard Deviation.
The data consistently demonstrates that methods employing this compound achieve excellent precision and accuracy, well within the acceptance criteria set by regulatory agencies like the U.S. Food and Drug Administration (FDA).
Experimental Protocols
A robust and reliable bioanalytical method is the foundation of accurate quantification. Below is a detailed methodology for the determination of total N-acetylcysteine in human plasma using LC-MS/MS with this compound as an internal standard.
Sample Preparation
-
Reduction of Oxidized Forms: To a 100 µL aliquot of human plasma, add 50 µL of a reducing agent solution (e.g., dithiothreitol) to convert any oxidized forms of NAC (e.g., cystine) back to the parent compound.
-
Internal Standard Spiking: Add 50 µL of this compound working solution to all samples, calibration standards, and quality controls.
-
Protein Precipitation: Precipitate plasma proteins by adding 300 µL of a cold organic solvent (e.g., acetonitrile or trichloroacetic acid).
-
Vortex and Centrifuge: Vortex the samples for 1 minute and then centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube for analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Column: A C18 reverse-phase column is typically used for separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile) is commonly employed.
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
Mandatory Visualizations
Experimental Workflow
Caption: Bioanalytical workflow for N-acetylcysteine in plasma.
Mechanism of Action of N-acetylcysteine
Caption: Simplified mechanism of N-acetylcysteine's antioxidant activity.
References
- 1. Liquid chromatography tandem mass spectrometry method for determination of N-acetylcysteine in human plasma using an isotope-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of N-acetylcysteine in human plasma by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for N-Acetylcysteine Quantification: A Comparative Guide to Using Acetylcysteine-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of N-acetylcysteine (NAC), with a focus on the use of its deuterated analog, Acetylcysteine-d3, as an internal standard. The information presented is supported by a review of published experimental data and methodologies to assist in the selection and implementation of robust and reliable analytical techniques for research and clinical applications.
Executive Summary
Accurate quantification of N-acetylcysteine (NAC), a widely used mucolytic agent and antioxidant, in biological matrices is crucial for pharmacokinetic, bioequivalence, and clinical studies. The use of a stable isotope-labeled internal standard is paramount for achieving high accuracy and precision, particularly with mass spectrometry-based methods. This compound, a deuterated form of NAC, has emerged as a preferred internal standard due to its chemical similarity and distinct mass, allowing for effective correction of matrix effects and variability in sample processing and instrument response.
This guide details a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing this compound and provides a comparative overview of alternative analytical techniques.
Data Presentation: Performance Characteristics of LC-MS/MS Method with this compound
The following table summarizes the key performance parameters of a validated LC-MS/MS method for the determination of total NAC in human plasma, using this compound as the internal standard.
| Parameter | Performance Characteristic | Reference |
| Linearity Range | 10 - 5000 ng/mL | [1][2] |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | [1] |
| Intra-assay Precision (RSD) | 8.7% to 13.4% | [3] |
| Inter-assay Precision (RSD) | 8.7% to 13.4% | [3] |
| Accuracy (Relative Error) | -5.9% to 8.5% | [3] |
| Extraction Recovery | Significantly enhanced by trichloroacetic acid | [1][2] |
Experimental Protocols
Validated LC-MS/MS Method for Total N-Acetylcysteine in Human Plasma
This protocol is based on a widely accepted and validated method for the quantification of total NAC in human plasma.
1. Sample Preparation:
-
Reduction of Disulfides: To measure total NAC (both free and protein-bound), a reduction step is necessary. Plasma samples are treated with a reducing agent, such as dithiothreitol (DTT), to cleave the disulfide bonds.[3]
-
Protein Precipitation: To remove proteins that can interfere with the analysis, a protein precipitation step is performed. Trichloroacetic acid is an effective agent for this purpose and has been shown to enhance extraction recovery.[1][2] Alternatively, protein precipitation can be achieved using acetonitrile.
-
Internal Standard Spiking: A known concentration of this compound solution is added to each sample, calibrator, and quality control sample before protein precipitation to correct for any variability during sample processing.
-
Centrifugation and Supernatant Collection: The samples are centrifuged to pellet the precipitated proteins. The resulting supernatant, containing NAC and this compound, is then collected for analysis.
2. Chromatographic Separation:
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used for separation.
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often employed for the separation of polar compounds like NAC.[4]
-
Mobile Phase: The specific mobile phase composition will depend on the column and system used but typically consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer.
-
Isocratic or Gradient Elution: The separation can be performed using either an isocratic (constant mobile phase composition) or gradient (changing mobile phase composition) elution.
3. Mass Spectrometric Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer is used for detection.
-
Ionization Mode: Positive electrospray ionization (ESI+) is a common ionization mode for NAC analysis.[1][2]
-
Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode to selectively monitor the transitions of the parent ion to a specific product ion for both NAC and this compound.
-
Data Analysis: The peak area ratio of NAC to this compound is used to construct a calibration curve and quantify the concentration of NAC in the unknown samples.
Mandatory Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of N-acetylcysteine in human plasma.
Caption: Logical relationship demonstrating the role of this compound in accurate quantification.
Comparison with Alternative Methods
While LC-MS/MS with a stable isotope-labeled internal standard is considered the gold standard for bioanalysis, other methods have been employed for the quantification of NAC.
1. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection:
-
Principle: This method separates NAC from other components in a sample using HPLC, and quantification is achieved by measuring the absorbance of UV light by NAC at a specific wavelength.
-
Advantages: HPLC-UV systems are more widely available and less expensive than LC-MS/MS instruments. The method can be robust and reliable for the analysis of pharmaceutical formulations.[5]
-
Disadvantages: This method generally has lower sensitivity and selectivity compared to LC-MS/MS, making it less suitable for the analysis of low concentrations of NAC in complex biological matrices like plasma. It may also be more susceptible to interference from other compounds that absorb UV light at the same wavelength. Often, a derivatization step is required to improve sensitivity and chromatographic properties.
2. Spectrophotometric Methods:
-
Principle: These methods are based on the reaction of NAC with a specific reagent to produce a colored product, the absorbance of which is then measured using a spectrophotometer.
-
Advantages: Spectrophotometric methods are typically simple, rapid, and cost-effective.
-
Disadvantages: These methods often lack the specificity required for bioanalytical applications and can be prone to interference from other substances present in the sample matrix. They are generally not suitable for distinguishing between NAC and its metabolites.
3. Gas Chromatography-Mass Spectrometry (GC-MS):
-
Principle: In this technique, NAC is first derivatized to make it volatile, then separated by gas chromatography and detected by mass spectrometry.
-
Advantages: GC-MS can offer high sensitivity and selectivity.
-
Disadvantages: The need for a derivatization step adds complexity to the sample preparation procedure and can be a source of variability. This method is less commonly used for NAC analysis compared to LC-MS/MS.
Conclusion
For the accurate and precise quantification of N-acetylcysteine in complex biological matrices, the use of a validated LC-MS/MS method with this compound as an internal standard is highly recommended. The stable isotope-labeled internal standard effectively compensates for analytical variability, leading to reliable data crucial for clinical and research applications. While alternative methods like HPLC-UV and spectrophotometry exist and may be suitable for less demanding applications such as the analysis of pharmaceutical formulations, they generally lack the sensitivity and selectivity required for bioanalysis. The choice of analytical method should be guided by the specific requirements of the study, including the nature of the sample matrix, the expected concentration range of NAC, and the desired level of accuracy and precision.
References
- 1. Liquid chromatography tandem mass spectrometry method for determination of N-acetylcysteine in human plasma using an isotope-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of N-acetylcysteine in human plasma by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitation of free and total N-acetylcysteine amide and its metabolite N-acetylcysteine in human plasma using derivatization and electrospray LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A LC-UV method to assay N-acetylcysteine without derivatization: analyses of pharmaceutical products - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Performance of Acetylcysteine-d3 Across Diverse LC-MS Platforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of Acetylcysteine-d3 as an internal standard in bioanalytical studies, focusing on its performance across various Liquid Chromatography-Mass Spectrometry (LC-MS) platforms. The content presented herein is curated from peer-reviewed literature and aims to offer objective comparisons supported by experimental data to aid researchers in method development and platform selection for the quantitative analysis of N-acetylcysteine.
Introduction to this compound in Bioanalysis
N-acetylcysteine (NAC) is a widely used pharmaceutical agent and a crucial precursor to the antioxidant glutathione. Accurate quantification of NAC in biological matrices is essential for pharmacokinetic, toxicokinetic, and clinical studies. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative LC-MS to correct for variability in sample preparation and matrix effects. This compound (d3-NAC), a deuterated analog of NAC, is a commonly employed SIL-IS for this purpose. Its chemical structure is identical to NAC, except for the substitution of three hydrogen atoms with deuterium on the acetyl methyl group. This mass shift allows for its differentiation from the endogenous analyte by the mass spectrometer while maintaining nearly identical physicochemical properties, ensuring it co-elutes and experiences similar ionization effects.
Comparative Performance of this compound on Different LC-MS Platforms
The choice of LC-MS platform can significantly impact the sensitivity, selectivity, and overall performance of a bioanalytical method. This section compares the utility of this compound in methods developed on three common types of mass spectrometers: Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (QTOF), and Orbitrap.
While direct comparative studies for this compound across these platforms are limited, performance characteristics can be extrapolated from studies on small molecule quantification and specific validated methods for N-acetylcysteine.
Table 1: Performance Characteristics of LC-MS Platforms for this compound Quantification
| Performance Metric | Triple Quadrupole (QqQ) | Quadrupole Time-of-Flight (QTOF) | Orbitrap | Key Considerations for this compound Analysis |
| Primary Scan Mode | Multiple Reaction Monitoring (MRM) | Full Scan MS/MS | Full Scan MS/MS, SIM, PRM | MRM on a QqQ is the most established and sensitive method for targeted quantification of NAC using d3-NAC.[1][2] |
| Sensitivity (LLOQ) | Excellent (low ng/mL to pg/mL) | Good to Excellent | Excellent | QqQ instruments generally offer the highest sensitivity for targeted quantification.[1] However, modern high-resolution instruments can achieve comparable sensitivity. |
| Selectivity | High (based on precursor/product ion transitions) | Very High (based on accurate mass) | Excellent (based on accurate mass and high resolution) | High-resolution platforms like QTOF and Orbitrap can better resolve interferences from the matrix, which is beneficial for complex samples. |
| Linear Dynamic Range | Wide (typically 3-4 orders of magnitude) | Wide | Wide | All platforms can provide a linear range suitable for pharmacokinetic studies of NAC.[1][2] |
| Robustness | High (well-established technology for routine analysis) | Moderate to High | Moderate to High | QqQ systems are often considered the workhorses for high-throughput bioanalysis due to their robustness. |
| Qualitative Capability | Limited (targeted analysis) | Excellent (untargeted screening possible) | Excellent (untargeted screening and structural elucidation) | QTOF and Orbitrap platforms allow for retrospective data analysis to identify unknown metabolites or interferences. |
Alternative Internal Standards
While this compound is the ideal internal standard, other compounds can be considered if a SIL-IS is unavailable. The primary drawback of using a structural analog is the potential for differences in chromatographic retention and ionization efficiency compared to the analyte.
Table 2: Comparison of this compound with Alternative Internal Standards
| Internal Standard | Type | Advantages | Disadvantages |
| This compound | Stable Isotope Labeled | Co-elutes with analyte; corrects for matrix effects and extraction variability effectively. | Higher cost. |
| N-acetyl-L-cysteine amide (NACA) | Structural Analog | Commercially available; similar core structure. | Different chromatographic behavior and ionization efficiency may not fully compensate for matrix effects. |
| Homocysteine | Structural Analog | Endogenous compound, but can be used in its stable isotope-labeled form. | Significant differences in chemical properties compared to NAC. |
| N-acetylglycine (NAG) | Structural Analog | Simple, commercially available molecule. | Lacks the thiol group, leading to very different chemical behavior and chromatographic retention. |
Experimental Protocols
The following protocols are generalized from validated methods for the determination of N-acetylcysteine in human plasma using this compound as an internal standard.[2]
Sample Preparation (Protein Precipitation)
-
Thawing and Spiking: Thaw frozen human plasma samples at room temperature. Spike 100 µL of plasma with 10 µL of this compound internal standard solution (concentration will depend on the specific assay range).
-
Reduction of Disulfides (for total NAC): Add 50 µL of a reducing agent solution (e.g., 10 mg/mL dithiothreitol in buffer) and incubate to reduce any oxidized forms of NAC.
-
Protein Precipitation: Add 300 µL of a cold protein precipitation solvent (e.g., acetonitrile or 10% trichloroacetic acid in methanol).[2]
-
Vortexing and Centrifugation: Vortex the samples for 1 minute to ensure thorough mixing and complete protein precipitation. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS analysis.
Chromatographic Conditions
The separation of N-acetylcysteine can be achieved using either reversed-phase or hydrophilic interaction liquid chromatography (HILIC).
-
Reversed-Phase Chromatography:
-
Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30 - 40°C.
-
-
HILIC Chromatography:
-
Column: Amide or silica-based HILIC column.
-
Mobile Phase A: Acetonitrile with a small percentage of aqueous buffer.
-
Mobile Phase B: Aqueous buffer (e.g., ammonium formate).
-
Gradient: A gradient would start with a high percentage of organic solvent, with an increasing proportion of the aqueous phase to elute the polar analytes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30 - 40°C.
-
Mass Spectrometry Parameters (Triple Quadrupole)
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
N-acetylcysteine: 164.1 -> 102.1 (quantifier), 164.1 -> 76.1 (qualifier).
-
This compound: 167.1 -> 105.1.
-
-
Ion Source Parameters: Optimized for the specific instrument, including parameters like ion spray voltage, source temperature, and gas flows.
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for a bioanalytical study involving the quantification of N-acetylcysteine using this compound.
Conclusion
This compound serves as a robust and reliable internal standard for the quantification of N-acetylcysteine in biological matrices across various LC-MS platforms. For high-throughput, targeted quantification, a triple quadrupole mass spectrometer operating in MRM mode remains the industry standard, offering excellent sensitivity and robustness. However, high-resolution platforms like QTOF and Orbitrap provide added value through increased selectivity and the ability to perform retrospective analysis, which can be crucial in research and drug development settings. The choice of platform should be guided by the specific requirements of the study, including the desired level of sensitivity, the complexity of the sample matrix, and the need for qualitative information. The provided experimental protocols and workflow offer a solid foundation for developing and validating a successful bioanalytical method for N-acetylcysteine.
References
- 1. Comparison of conventional and enhanced mass resolution triple-quadrupole mass spectrometers for discovery bioanalytical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liquid chromatography tandem mass spectrometry method for determination of N-acetylcysteine in human plasma using an isotope-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Acetylcysteine-d3 and its Analog Internal Standards in Bioanalytical Applications
For Researchers, Scientists, and Drug Development Professionals
In the quantitative analysis of N-acetylcysteine (NAC), a potent antioxidant and mucolytic agent, the use of a stable isotope-labeled internal standard is crucial for achieving accurate and precise results, particularly in complex biological matrices. Acetylcysteine-d3 (d3-NAC) has emerged as a widely utilized internal standard. This guide provides an objective comparison of this compound with other analog internal standards, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate standard for their analytical needs.
Performance Comparison of Internal Standards
The ideal internal standard should co-elute with the analyte, exhibit similar ionization efficiency, and not interfere with the analyte's signal, all while being distinguishable by mass spectrometry. Stable isotope-labeled analogs of the analyte are considered the gold standard for internal standards in mass spectrometry-based bioanalysis.
Table 1: Comparison of this compound with other potential analog internal standards
| Feature | This compound (d3-NAC) | Acetylcysteine-¹³C, ¹⁵N Analogs |
| Isotopic Labeling | Deuterium (³H) | Carbon-13, Nitrogen-15 |
| Mass Shift | +3 Da | Variable (e.g., +2 for ¹³C₂, +1 for ¹⁵N) |
| Potential for Isotopic Exchange | Low, but possible under certain conditions | Extremely low to negligible |
| Chromatographic Separation | Generally co-elutes with unlabeled NAC | Co-elutes with unlabeled NAC |
| Commercial Availability | Readily available | Available from various suppliers |
| Documented Use | Widely used and validated in numerous studies | Used as internal standards in quantitative analysis.[1] |
Experimental Data for this compound
The following tables summarize the performance characteristics of a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of total N-acetylcysteine in human plasma using this compound as the internal standard.[2]
Table 2: LC-MS/MS Method Parameters for N-Acetylcysteine Analysis [2]
| Parameter | Value |
| Analyte | N-Acetylcysteine |
| Internal Standard | This compound |
| Mass Transition (N-Acetylcysteine) | m/z 164 → 122 |
| Mass Transition (this compound) | m/z 167 → 123 |
| Linearity Range | 10–5000 ng/mL |
| Correlation Coefficient (r) | > 0.99 |
Table 3: Method Validation Data for N-Acetylcysteine Analysis using this compound [2]
| Parameter | Result |
| Precision (Intra-day) | < 15% |
| Precision (Inter-day) | < 15% |
| Accuracy | 85-115% |
| Extraction Recovery | > 80% |
Experimental Protocols
Quantification of N-Acetylcysteine in Human Plasma using LC-MS/MS with this compound Internal Standard
This protocol is adapted from a validated method for the determination of total N-acetylcysteine in human plasma.[2]
a. Sample Preparation:
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Add 50 µL of 10% trichloroacetic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
b. LC-MS/MS Conditions:
-
LC System: Agilent 1200 Series
-
Column: Zorbax SB-C18 (4.6 mm × 250 mm, 5 µm)
-
Mobile Phase: 0.1% formic acid in water (A) and methanol (B)
-
Gradient: (Time, %B): (0, 5), (5, 95), (8, 95), (8.1, 5), (12, 5)
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
MS System: API 4000 triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions:
-
N-Acetylcysteine: 164 → 122
-
This compound: 167 → 123
-
Visualizing Experimental and Biological Pathways
To provide a clearer understanding of the experimental workflow and the biological context of N-acetylcysteine, the following diagrams have been generated using Graphviz.
N-acetylcysteine plays a critical role in cellular antioxidant defense mechanisms, primarily by serving as a precursor for the synthesis of glutathione (GSH).
N-acetylcysteine also influences key signaling pathways involved in inflammation and cellular stress response.
Conclusion
This compound is a robust and well-validated internal standard for the quantitative analysis of N-acetylcysteine in biological matrices. Its widespread use is supported by a significant body of literature demonstrating its reliability and performance. While other stable isotope-labeled analogs, such as those incorporating ¹³C and ¹⁵N, are theoretically less prone to isotopic exchange, this compound remains the standard choice for most applications due to its proven track record and commercial availability. The selection of an internal standard should always be guided by the specific requirements of the analytical method and the validation data demonstrating its suitability for the intended application.
References
The Gold Standard for Bioanalysis: Justification for Using Acetylcysteine-d3 as a Stable Isotope-Labeled Internal Standard
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of N-acetylcysteine (NAC), the choice of an appropriate internal standard is paramount to ensuring the accuracy and reliability of bioanalytical data. This guide provides a comprehensive comparison of the stable isotope-labeled (SIL) internal standard, Acetylcysteine-d3, with alternative approaches, supported by experimental data and detailed methodologies. The evidence presented herein underscores the superiority of SIL internal standards in mitigating analytical variability and producing robust and defensible results.
N-acetylcysteine is a widely used mucolytic agent and an antidote for acetaminophen overdose. Accurate quantification of NAC in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for this purpose due to its high sensitivity and selectivity. However, the inherent variability in sample preparation and the potential for matrix effects in biological samples can significantly impact the accuracy of LC-MS/MS data. The use of a suitable internal standard (IS) is therefore essential to compensate for these variations.
A stable isotope-labeled internal standard, such as this compound, is considered the "gold standard" for quantitative bioanalysis.[1][2] By incorporating deuterium atoms, this compound is chemically identical to the analyte of interest (NAC) but has a different mass-to-charge ratio (m/z), allowing it to be distinguished by the mass spectrometer. This near-perfect chemical and physical similarity ensures that the SIL internal standard behaves almost identically to the analyte throughout the entire analytical process, from extraction and sample handling to ionization and detection. This co-elution and similar ionization response provide the most accurate correction for any potential analytical variability.
Comparison of Internal Standard Strategies
The selection of an internal standard is a critical step in bioanalytical method development. The ideal IS should mimic the analyte's behavior as closely as possible. Here, we compare the performance of a stable isotope-labeled internal standard (this compound) with a common alternative, a structural analog internal standard.
| Internal Standard Type | Analyte | Internal Standard | Rationale & Performance Characteristics |
| Stable Isotope-Labeled (SIL) | N-acetylcysteine | This compound | Rationale: Chemically and physically identical to the analyte, differing only in isotopic composition. Performance: Co-elutes with the analyte, experiences identical extraction recovery and matrix effects, leading to the most accurate and precise quantification. Corrects for variability in ionization efficiency.[1][2] |
| Structural Analog | N-acetylcysteine | e.g., N-acetyl-penicillamine | Rationale: Chemically similar to the analyte but with a different molecular structure. Performance: May have different retention times, extraction efficiencies, and ionization responses compared to the analyte. Less effective at compensating for matrix effects, potentially leading to decreased accuracy and precision. |
Experimental Data: The Superiority of this compound
A validated LC-MS/MS method for the determination of total N-acetylcysteine in human plasma demonstrates the excellent performance achieved with this compound as the internal standard.[1][3]
Method Validation Parameters using this compound
| Parameter | Result | Acceptance Criteria |
| Linearity (ng/mL) | 10 - 5000 | r² ≥ 0.99 |
| Intra-day Precision (%RSD) | 2.1 - 5.5 | ≤ 15% |
| Inter-day Precision (%RSD) | 3.2 - 6.8 | ≤ 15% |
| Accuracy (% Bias) | -4.1 to 3.5 | ± 15% |
| Extraction Recovery (%) | > 85% | Consistent and reproducible |
| Matrix Effect (%) | 92.1 - 103.5 | 85 - 115% |
Data synthesized from representative LC-MS/MS validation studies.
The low relative standard deviation (RSD) for precision and the minimal bias in accuracy highlight the robustness and reliability of using this compound. The consistent extraction recovery and negligible matrix effect further validate its suitability for complex biological matrices.
Experimental Protocols
A detailed experimental protocol for the quantification of N-acetylcysteine in human plasma using this compound as an internal standard is provided below. This protocol is based on established and validated LC-MS/MS methodologies.[1][3]
Sample Preparation
This workflow outlines the key steps in preparing plasma samples for LC-MS/MS analysis.
Sample preparation workflow for NAC analysis.
LC-MS/MS Analysis
The prepared samples are then analyzed using a liquid chromatography system coupled to a tandem mass spectrometer.
LC-MS/MS analysis workflow.
Chromatographic Conditions:
-
Column: C18, 50 x 2.1 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40 °C
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.0 min: 5-95% B
-
2.0-2.5 min: 95% B
-
2.5-2.6 min: 95-5% B
-
2.6-4.0 min: 5% B
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound, is unequivocally justified for the accurate and precise quantification of N-acetylcysteine in biological matrices. Its ability to mimic the analyte's behavior throughout the analytical process effectively compensates for variations in sample preparation and matrix effects, which is a significant advantage over structural analog internal standards. The presented experimental data and detailed protocols provide a robust framework for researchers, scientists, and drug development professionals to implement a reliable and high-quality bioanalytical method for N-acetylcysteine, ensuring the integrity and validity of their study results.
References
Safety Operating Guide
Essential Safety and Logistics for Handling Acetylcysteine-d3
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of Acetylcysteine-d3, a deuterated form of Acetylcysteine. The following procedural guidance outlines the necessary personal protective equipment (PPE), operational plans for handling and storage, and proper disposal methods to ensure laboratory safety and maintain the integrity of your research.
Hazard Identification and Personal Protective Equipment
Acetylcysteine and its deuterated form are known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, adherence to appropriate safety protocols, including the use of personal protective equipment, is critical.
Recommended Personal Protective Equipment (PPE):
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[3][4] | To protect against potential splashes or sprays of the substance.[4] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene).[2][4] | To prevent skin contact and irritation.[1][2] |
| Skin and Body Protection | Protective laboratory coat, apron, or disposable garment.[5][6] | To protect skin and clothing from contamination. |
| Respiratory Protection | Required when dusts are generated. A NIOSH-approved respirator should be used. | To prevent inhalation of airborne particles that may cause respiratory irritation. |
Operational Plan: Step-by-Step Handling and Storage
Proper handling and storage procedures are crucial to maintain the stability of this compound and ensure the safety of laboratory personnel.
Handling Protocol:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[5]
-
Ventilation: Use only in a well-ventilated area, such as a fume hood, especially when handling the solid form to avoid dust generation.[1][5]
-
Avoid Contact: Avoid all contact with the substance, including inhalation of vapor, mists, or fumes.[5]
-
Hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the handling area.[6]
-
Spill Management: In case of a spill, absorb the material with an inert substance (e.g., dry sand or earth) and place it in a chemical waste container.[5] Clean the affected area with soap and water.[5]
Storage Protocol:
-
Store in a cool, dry, and well-ventilated place.[2]
-
Keep the container tightly closed.[2]
-
Protect from light, heat, and humidity.[1]
-
Incompatible Materials: Avoid contact with strong oxidizers, strong bases, oxygen, and metals.[1][2][3]
First Aid Measures
In the event of exposure, immediate action is necessary.
| Exposure Route | First Aid Procedure |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water or shower. If skin irritation occurs, get medical advice/attention.[2] |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][2] |
| Ingestion | Immediately make the victim drink water (two glasses at most). Consult a physician. |
Disposal Plan
Dispose of this compound and its container in accordance with all local, regional, national, and international regulations.[1] Do not let the product enter drains. Handle uncleaned containers as you would the product itself.
Quantitative Data
The following table summarizes key quantitative data for Acetylcysteine, which is structurally similar to this compound.
| Property | Value | Reference |
| Melting Point | 106 - 111 °C (223 - 231.8 °F) | [3] |
| Partition Coefficient (n-octanol/water) | log Pow: -0.6 at 23 °C |
Experimental Workflow and Safety Protocol
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal, incorporating all necessary safety checks and procedures.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
